molecular formula C9H12N2O3 B172640 3-(4-Nitrophenoxy)propan-1-amine CAS No. 100841-04-1

3-(4-Nitrophenoxy)propan-1-amine

Cat. No.: B172640
CAS No.: 100841-04-1
M. Wt: 196.2 g/mol
InChI Key: OQDSYPZEHFBRIK-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propan-1-amine is an organic compound belonging to the class of nitrophenyl ethers, characterized by a propan-1-amine chain linked via an ether bond to a 4-nitrobenzene ring . This structure combines an aromatic nitro group with a terminal primary amine, making it a valuable bifunctional building block in synthetic chemistry. The compound is typically supplied as a high-purity solid and is strictly for research use in laboratory settings. Research Applications and Synthetic Value: This compound serves primarily as a versatile synthetic intermediate. The primary amine group acts as a strong nucleophile capable of forming amide bonds or undergoing alkylation, while the electron-deficient 4-nitrophenyl ring is receptive to nucleophilic aromatic substitution and reduction reactions . This bifunctionality enables researchers to incorporate both a phenoxypropylamine moiety and a nitroaromatic group into more complex molecular architectures. Its primary research applications include use as a key precursor in medicinal chemistry for the development of pharmacologically active molecules and as a building block in polymer science, particularly for creating specialized polyamides, polyimides, and other high-performance materials where rigid, aromatic units are connected by flexible amine-terminated spacers . Handling and Safety: Researchers should handle this compound with appropriate personal protective equipment, including gloves and safety glasses, due to the potential hazards associated with nitroaromatic compounds and amines. It should be stored in a cool, dry place, protected from light. The product is intended for research purposes only in laboratory settings and is not approved for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDSYPZEHFBRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309029
Record name 3-(4-nitrophenoxy)propan-1-amine
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100841-04-1
Record name 3-(4-Nitrophenoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100841-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-nitrophenoxy)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and efficient two-step pathway for the synthesis of 3-(4-nitrophenoxy)propan-1-amine, a valuable intermediate in pharmaceutical and materials science research. The synthesis strategy involves the initial protection of the amine functionality of 3-aminopropan-1-ol, followed by a Williamson ether synthesis, and concluding with deprotection to yield the target compound.

Core Synthesis Pathway

The synthesis of this compound is strategically designed in two primary stages to prevent undesirable side reactions and ensure a high-purity final product.

  • N-Boc Protection of 3-Aminopropan-1-ol: The primary amine of 3-aminopropan-1-ol is protected using di-tert-butyl dicarbonate (Boc)₂O. This step is crucial to prevent the amine from competing with the hydroxyl group as a nucleophile in the subsequent etherification step. The reaction is typically carried out in the presence of a base to facilitate the formation of the carbamate.[1][2]

  • Williamson Ether Synthesis and Deprotection: The Boc-protected 3-aminopropan-1-ol undergoes a Williamson ether synthesis with 4-nitrophenol. In this Sₙ2 reaction, the alkoxide generated from the protected amino alcohol attacks the electrophilic carbon of a suitable 4-nitrophenyl electrophile, or more commonly, the phenoxide of 4-nitrophenol attacks a suitably activated derivative of the protected amino alcohol. A common approach involves the reaction of the alcohol with 4-nitrofluorobenzene or similar substrates under basic conditions. The resulting N-Boc protected ether is then deprotected under acidic conditions to yield the final product, this compound, which can be isolated as its hydrochloride salt.[1][3]

Experimental Protocols

The following are detailed experimental protocols for the key stages of the synthesis.

Step 1: Synthesis of tert-Butyl (3-hydroxypropyl)carbamate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Aminopropan-1-ol75.117.51 g0.10
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524.01 g0.11
Triethylamine (TEA)101.1915.2 mL0.11
Dichloromethane (DCM)84.93200 mL-
Saturated aq. Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3-aminopropan-1-ol (7.51 g, 0.10 mol) in dichloromethane (200 mL).

  • Add triethylamine (15.2 mL, 0.11 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (24.01 g, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (3-hydroxypropyl)carbamate as a colorless oil.[4]

Step 2: Synthesis of this compound Hydrochloride

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-Butyl (3-hydroxypropyl)carbamate175.2317.52 g0.10
4-Nitrophenol139.1113.91 g0.10
Triphenylphosphine (PPh₃)262.2928.85 g0.11
Diisopropyl azodicarboxylate (DIAD)202.2122.2 mL0.11
Anhydrous Tetrahydrofuran (THF)72.11300 mL-
4 M HCl in 1,4-Dioxane-50 mL-
Diethyl Ether74.12--

Procedure:

  • In a 500 mL round-bottom flask under an inert atmosphere, dissolve tert-butyl (3-hydroxypropyl)carbamate (17.52 g, 0.10 mol), 4-nitrophenol (13.91 g, 0.10 mol), and triphenylphosphine (28.85 g, 0.11 mol) in anhydrous tetrahydrofuran (300 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (22.2 mL, 0.11 mol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield tert-butyl (3-(4-nitrophenoxy)propyl)carbamate.

  • Dissolve the purified intermediate in a minimal amount of dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (50 mL) and stir at room temperature for 4 hours.[1]

  • A precipitate will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to pale yellow solid.[5]

Data Presentation

CompoundMolecular FormulaMolar Mass ( g/mol )Physical StateExpected Yield (%)
tert-Butyl (3-hydroxypropyl)carbamateC₈H₁₇NO₃175.23Colorless Oil85-95
This compound HydrochlorideC₉H₁₃ClN₂O₃232.67White to Pale Yellow Solid70-85 (from protected intermediate)

Visualizations

SynthesisWorkflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Williamson Ether Synthesis & Deprotection A 3-Aminopropan-1-ol B tert-Butyl (3-hydroxypropyl)carbamate A->B (Boc)2O, TEA, DCM D tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate B->D PPh3, DIAD, THF C 4-Nitrophenol C->D E This compound Hydrochloride D->E 4M HCl in Dioxane

Caption: Two-step synthesis workflow for this compound.

LogicalRelationship Start Starting Materials Protection Amine Protection (N-Boc) Start->Protection Prevents side reactions Product Final Product This compound Etherification Williamson Ether Synthesis Protection->Etherification Enables selective O-alkylation Deprotection Amine Deprotection (Acidic) Etherification->Deprotection Forms protected ether linkage Deprotection->Product Unveils target amine

Caption: Logical flow of the synthesis strategy.

References

physicochemical properties of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a chemical compound with the molecular formula C₉H₁₂N₂O₃.[1] This guide provides a summary of its known physicochemical properties. Due to the limited availability of detailed experimental data in the public domain, this document also presents a generalized, hypothetical protocol for its synthesis and characterization based on standard organic chemistry principles.

Physicochemical Properties

A summary of the available physicochemical data for this compound and its hydrochloride salt is presented below. It is important to note that experimental data for the free amine is scarce, and some values may be predicted or derived from related compounds.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 100841-04-1[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol Calculated
Melting Point (as HCl salt) ~165-170 °CN/A
Boiling Point Data not availableN/A
pKa Data not availableN/A
logP (Predicted) Data not availableN/A
Solubility (as HCl salt) Soluble in waterN/A

Synthesis and Characterization

Hypothetical Synthesis Protocol

A plausible method for the synthesis of this compound is the Williamson ether synthesis followed by the reduction of a nitrile. This two-step process is a common and effective way to produce similar compounds.

Step 1: Synthesis of 3-(4-Nitrophenoxy)propanenitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add an equimolar amount of a base, such as potassium carbonate (K₂CO₃), to the solution to deprotonate the phenol, forming the phenoxide.

  • Alkylating Agent: To the stirred solution, add a slight excess of 3-bromopropanenitrile.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reduction of 3-(4-Nitrophenoxy)propanenitrile to this compound

  • Reaction Setup: In a separate round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 3-(4-nitrophenoxy)propanenitrile in a dry ethereal solvent like tetrahydrofuran (THF) or diethyl ether.

  • Reducing Agent: Carefully add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Once the reaction is complete, cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution. Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The final product can be further purified by column chromatography or distillation under reduced pressure.

Characterization Workflow

The identity and purity of the synthesized this compound would be confirmed using a standard analytical workflow.

G Figure 1. A generalized workflow for the characterization of this compound. cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product Synthesis Synthesized Compound Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Purity Purity Analysis (e.g., HPLC) NMR->Purity MS->Purity IR->Purity Final Pure this compound Purity->Final

Caption: A generalized workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information on the biological activity or the signaling pathways associated with this compound. Further research is required to determine its pharmacological profile and potential applications in drug development.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound. While specific experimental data is limited, a generalized synthetic route and characterization workflow are proposed to aid researchers in their investigations of this compound. The lack of biological data highlights an opportunity for future research to explore the potential therapeutic applications of this molecule.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)propan-1-amine (CAS: 100841-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propan-1-amine, a chemical compound with potential applications in pharmaceutical research and organic synthesis. This document consolidates available physicochemical data, outlines a probable synthetic route, and discusses the current understanding of its biological relevance. Due to the limited publicly available information on this specific molecule, this guide also draws upon data from structurally similar compounds to infer potential areas of investigation.

Chemical Identity and Properties

This compound, with the CAS number 100841-04-1, is an organic molecule incorporating a nitrophenoxy moiety and a primary amine connected by a propyl ether linkage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100841-04-1[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.21 g/mol
Boiling Point 355.0 ± 22.0 °C at 760 mmHg
Density 1.211 ± 0.06 g/cm³
pKa 9.78 ± 0.10 (Predicted)
LogP 1.47 (Predicted)

Note: Some physical properties are predicted due to the limited availability of experimental data.

Synthesis and Characterization

Proposed Experimental Protocol: Williamson Ether Synthesis

This synthesis involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. For the synthesis of this compound, this would involve the reaction of 4-nitrophenol with a 3-halopropanamine, or more likely, a protected version of 3-halopropanamine followed by deprotection. A more direct approach would be the reaction of 4-nitrophenol with 3-aminopropanol under conditions that favor ether formation, though this can be less efficient.

A probable synthetic route is the reaction of 4-nitrophenol with a suitably protected 3-bromopropanamine (e.g., N-(3-bromopropyl)phthalimide) followed by deprotection.

Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection 4-Nitrophenol 4-Nitrophenol Intermediate N-(3-(4-Nitrophenoxy)propyl)phthalimide 4-Nitrophenol->Intermediate 1. Base 2. N-(3-bromopropyl)phthalimide Base Base (e.g., NaH, K2CO3) N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide Intermediate_2 N-(3-(4-Nitrophenoxy)propyl)phthalimide Final_Product This compound Intermediate_2->Final_Product Hydrazine Hydrazine Hydrazine (N2H4)

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

  • Step 1: Synthesis of N-(3-(4-Nitrophenoxy)propyl)phthalimide.

    • To a solution of 4-nitrophenol in a suitable aprotic solvent (e.g., DMF, acetonitrile), add an equimolar amount of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at room temperature.

    • Stir the mixture until the deprotonation is complete (cessation of hydrogen evolution for NaH).

    • Add an equimolar amount of N-(3-bromopropyl)phthalimide to the reaction mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of this compound.

    • Dissolve the purified N-(3-(4-Nitrophenoxy)propyl)phthalimide in ethanol or a similar solvent.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and remove the phthalhydrazide precipitate by filtration.

    • Acidify the filtrate with hydrochloric acid and then basify with a strong base (e.g., NaOH) to precipitate the free amine.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the nitrophenoxy group, the methylene protons of the propyl chain, and the amine protons.
¹³C NMR Resonances for the aromatic carbons, the ether-linked carbons, and the aliphatic carbons of the propyl chain.
FT-IR Characteristic absorption bands for the N-H stretching of the primary amine, C-O-C stretching of the ether, and the N-O stretching of the nitro group.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Potential Biological and Pharmacological Relevance

Due to the scarcity of direct biological data for this compound, its potential pharmacological activities are inferred from the activities of structurally related compounds. The presence of the 4-nitrophenoxy and propanamine moieties suggests several avenues for investigation.

Potential as an Intermediate in Drug Synthesis

The primary amine group serves as a versatile handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with desired pharmacological properties.

G Start This compound Amide Amide Formation Start->Amide Acyl Halides, Carboxylic Acids Sulfonamide Sulfonamide Formation Start->Sulfonamide Sulfonyl Halides Reductive_Amination Reductive Amination Start->Reductive_Amination Aldehydes/Ketones, Reducing Agents New_Scaffolds Novel Bioactive Scaffolds Amide->New_Scaffolds Sulfonamide->New_Scaffolds Reductive_Amination->New_Scaffolds

Caption: Potential synthetic utility of this compound.

Inferred Biological Activities
  • Antimicrobial Activity: Compounds containing nitrophenyl groups have been reported to exhibit antimicrobial properties. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are toxic to the organism.

  • Enzyme Inhibition: The amine and ether functionalities, along with the aromatic ring, could potentially interact with the active sites of various enzymes. Further screening against panels of kinases, proteases, or other enzymes of therapeutic interest may be warranted.

  • Cytotoxicity: Nitrophenoxy derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or interference with cellular signaling pathways.

Future Directions

The lack of comprehensive data on this compound highlights the need for further research. Key areas for future investigation include:

  • Development and optimization of a robust and scalable synthetic protocol.

  • Thorough characterization using modern analytical techniques.

  • Systematic screening for biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • If promising activity is identified, elucidation of the mechanism of action and exploration of structure-activity relationships through the synthesis of analogues.

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and as a lead compound for the development of new therapeutic agents. This technical guide has summarized the available information and proposed a logical path forward for its synthesis and biological evaluation. Further experimental investigation is crucial to unlock the full potential of this molecule.

References

In-Depth Technical Guide: 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data for 3-(4-Nitrophenoxy)propan-1-amine, including its synthesis, physical properties, and biological activity, is limited in publicly accessible scientific literature. This guide has been compiled based on available chemical information and predictive models for structurally related compounds. All experimental protocols and quantitative data should be considered hypothetical and require experimental validation.

Molecular Structure and Chemical Identifiers

This compound is an organic compound featuring a 4-nitrophenoxy moiety connected to a propyl amine chain. The molecule's structure, with an electron-withdrawing nitro group and a basic primary amine, suggests a potential for diverse chemical reactivity and makes it a subject of interest in medicinal chemistry and material science.

Identifier Value Source
IUPAC NameThis compound-
CAS Number100841-04-1
Synonyms 1-Propanamine, 3-(4-nitrophenoxy)-; 1-(3-Aminopropoxy)-4-nitrobenzene
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight196.20 g/mol
Canonical SMILESC1=CC(=CC=C1OCCCN)--INVALID-LINK--[O-]-
InChIInChI=1S/C9H12N2O3/c10-4-1-5-14-9-2-6-8(7-3-9)11(12)13/h2-3,6-7H,1,4-5,10H2-
InChIKeyNot Available-

Physicochemical Data

Property Value Source
XLogP31.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Topological Polar Surface Area81.1 Ų
Exact Mass196.08479225
Monoisotopic Mass196.08479225

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 7.0-8.3 ppm), the methylene protons of the propyl chain (δ 2.0-4.5 ppm), and the amine protons (variable, often a broad singlet). The protons on the carbon adjacent to the oxygen and nitrogen atoms would be the most downfield among the aliphatic signals.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (δ 115-165 ppm), with the carbon attached to the nitro group being significantly downfield. The aliphatic carbons would appear in the upfield region (δ 25-70 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (around 1520 and 1345 cm⁻¹), N-H stretching of the primary amine (a doublet around 3300-3400 cm⁻¹), and C-O-C stretching of the ether linkage (around 1250 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 196. Fragmentation would likely involve cleavage of the ether bond and loss of the nitro group.

Experimental Protocols (Hypothetical)

A definitive, published synthesis protocol for this compound is not available. A plausible synthetic approach would involve a Williamson ether synthesis to form the ether linkage, followed by functional group transformation to introduce the amine.

General Synthesis Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis 4-Nitrophenol 4-Nitrophenol Ether_Synthesis Williamson Ether Synthesis 4-Nitrophenol->Ether_Synthesis 3-Halo-1-propanol 3-Halo-1-propanol (e.g., 3-bromo-1-propanol) 3-Halo-1-propanol->Ether_Synthesis Intermediate 3-(4-Nitrophenoxy)propan-1-ol Ether_Synthesis->Intermediate Base Amination Amination Strategy (e.g., via mesylate/azide) Intermediate->Amination Final_Product This compound Amination->Final_Product 1. MsCl, Et3N 2. NaN3 3. Reduction

Caption: A potential synthetic pathway for this compound.

Detailed Hypothetical Methodology

Step 1: Synthesis of 3-(4-Nitrophenoxy)propan-1-ol

  • In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.

  • Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution and stir.

  • To this suspension, add 3-bromo-1-propanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 3-(4-nitrophenoxy)propan-1-ol (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture (e.g., to 80 °C) and stir for several hours.

  • After the reaction is complete, cool to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry, and concentrate to obtain the crude azide intermediate.

  • Reduce the azide to the primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

  • After the reduction is complete, work up the reaction accordingly and purify the final product, this compound, by column chromatography or crystallization.

Biological Activity and Potential Applications

There is no specific data on the biological activity or signaling pathway modulation by this compound. However, compounds containing the nitrophenoxy moiety have been investigated for various pharmacological purposes. The primary amine group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Workflow for Compound Evaluation

G Compound This compound Purity Purity & Structural Confirmation (NMR, MS, HPLC) Compound->Purity Primary_Screening Primary Biological Screening (Target-based or Phenotypic) Purity->Primary_Screening Hit_Validation Hit Validation & Dose-Response Primary_Screening->Hit_Validation Identified Hit SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Lead_Candidate Lead Candidate Selection SAR_Studies->Lead_Candidate

Caption: A simplified logical workflow for the initial evaluation of a novel chemical entity.

3-(4-Nitrophenoxy)propan-1-amine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)propan-1-amine, including its chemical identity, physicochemical properties, a proposed synthetic route, and potential areas of application based on the bioactivity of structurally related compounds. This molecule, while not extensively documented in public literature, holds potential as a valuable intermediate in medicinal chemistry and drug discovery.

Chemical Identity and Nomenclature

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and research contexts.

IUPAC Name: this compound[1]

Synonyms:

  • 1-Propanamine, 3-(4-nitrophenoxy)-[2]

  • 3-(4-Nitrophenoxy)propylamine[1][2][3]

  • 1-(3-Aminopropoxy)-4-nitrobenzene

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its hydrochloride salt are presented in the table below. Data for the free base is limited in publicly available sources.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[2]
Molecular Weight 196.20 g/mol
CAS Number 100841-04-1[2]
Appearance (HCl Salt) White crystalline solid[4]
Melting Point (HCl Salt) ~165-170°C[4]
Solubility (HCl Salt) Soluble in water and some organic solvents[4]

Proposed Synthetic Protocol

Step 1: Tosylation of 3-(4-nitrophenoxy)propan-1-ol

The first step involves the conversion of the primary alcohol in 3-(4-nitrophenoxy)propan-1-ol to a good leaving group, such as a tosylate.

  • Reactants: 3-(4-nitrophenoxy)propan-1-ol, p-toluenesulfonyl chloride (TsCl), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: 3-(4-nitrophenoxy)propan-1-ol is dissolved in the chosen solvent and cooled in an ice bath. Triethylamine is added, followed by the slow addition of p-toluenesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction mixture is washed with dilute acid, water, and brine, and the organic layer is dried and concentrated to yield 3-(4-nitrophenoxy)propyl tosylate.

Step 2: Nucleophilic Substitution with an Amine Source

The second step is a nucleophilic substitution reaction where the tosylate group is displaced by an amine.

  • Reactants: 3-(4-nitrophenoxy)propyl tosylate and a source of ammonia (e.g., a solution of ammonia in methanol or aqueous ammonia).

  • Solvent: A polar solvent such as methanol, ethanol, or dimethylformamide (DMF).

  • Procedure: The tosylate from the previous step is dissolved in the solvent, and an excess of the ammonia solution is added. The reaction mixture is heated in a sealed vessel until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure. The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a basic solution to remove any ammonium salts. The organic layer is then dried and concentrated to afford the final product, this compound. The product may be further purified by column chromatography or crystallization of its hydrochloride salt.

Below is a diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Tosylation cluster_1 Step 2: Amination start 3-(4-nitrophenoxy)propan-1-ol reagents1 p-Toluenesulfonyl Chloride (TsCl) Triethylamine (Et3N) Dichloromethane (DCM) start->reagents1 product1 3-(4-nitrophenoxy)propyl tosylate reagents1->product1 reagents2 Ammonia (NH3) Methanol (MeOH) product1->reagents2 product2 This compound reagents2->product2 G A This compound (Starting Material) B Chemical Modification (e.g., Amidation, Alkylation) A->B Synthesis C Library of Novel Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E Identification of Lead Compounds D->E F Drug Development E->F

References

Spectroscopic Data of 3-(4-Nitrophenoxy)propan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1, Molecular Formula: C₉H₁₂N₂O₃)[1]. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d2HAr-H ortho to NO₂
~7.0d2HAr-H meta to NO₂
~4.2t2HO-CH₂
~3.0t2HCH₂-N
~2.0p2HCH₂-CH₂-CH₂
~1.5 (broad s)2HNH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~164Ar-C attached to O
~141Ar-C attached to NO₂
~126Ar-CH ortho to NO₂
~115Ar-CH meta to NO₂
~67O-CH₂
~39CH₂-N
~30CH₂-CH₂-CH₂
Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, BroadN-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching
2950-2850MediumAliphatic C-H stretching
1600-1580StrongN-H bending
1590, 1490Medium-StrongAromatic C=C bending
1520, 1345StrongN-O stretching (nitro group)
1250StrongAryl-O-C stretching (asymmetric)
1040StrongAryl-O-C stretching (symmetric)
850Strongp-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
196.08[M]⁺ (Molecular Ion)
180.08[M-NH₂]⁺
150.07[M-C₃H₆N]⁺
123.04[C₆H₅NO₃]⁺
108.06[M-C₃H₆NO₂]⁺
93.06[C₆H₅O]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

A systematic approach using various 1D and 2D NMR experiments is crucial for accurate structure elucidation.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

Data Acquisition:

  • ¹H NMR: A standard proton NMR experiment is performed to determine the chemical environment of the hydrogen atoms.

  • ¹³C NMR: A standard carbon NMR experiment, often proton-decoupled, is run to identify the number and types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment can establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC experiment is used to correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D ¹H-¹³C HMBC experiment can identify long-range (2-3 bond) correlations between protons and carbons.

FT-IR Spectroscopy

Sample Preparation:

  • Neat Liquid (if applicable): A thin film of the liquid sample is placed between two KBr or NaCl plates.

  • Solid (KBr Pellet): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Solution: A concentrated solution of the compound is prepared in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorbance in the regions of interest. The solution is then placed in a liquid IR cell.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the solvent and cell) is recorded.

  • The prepared sample is placed in the spectrometer.

  • The sample spectrum is acquired, and the background is automatically subtracted by the instrument's software. The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[3][4]

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[5]

  • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

  • If necessary, filter the final solution to remove any particulate matter.

Data Acquisition:

  • Ionization Method: Electrospray ionization (ESI) is a common and suitable method for a molecule like this compound, which can be readily protonated. Other techniques like Chemical Ionization (CI) or Electron Impact (EI) could also be employed.

  • Mass Analyzer: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation Sample Purified Compound NMR NMR (1D & 2D) Sample->NMR IR FT-IR Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Functional Groups Connectivity Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Elemental Formula Fragmentation MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis and structure elucidation.

References

Solubility Profile of 3-(4-Nitrophenoxy)propan-1-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-(4-Nitrophenoxy)propan-1-amine, a compound of interest in pharmaceutical research and development. In the absence of specific published quantitative data, this document outlines the theoretical solubility considerations based on the compound's structure and the general properties of aromatic amines. Furthermore, it provides detailed experimental protocols for determining the solubility of this compound in various organic solvents, ensuring a robust framework for laboratory investigation. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to generate reliable solubility data critical for formulation, process development, and preclinical studies.

Introduction

This compound is an organic molecule featuring a primary amine, a nitro group, and an ether linkage. These functional groups dictate its physicochemical properties, including its solubility in different solvent systems. The primary amine group can act as a hydrogen bond donor and acceptor, while the nitro group and the ether oxygen are hydrogen bond acceptors. The aromatic ring introduces a hydrophobic character to the molecule. The overall solubility in a given organic solvent will be a balance of these competing factors.[1][2][3][4][5] Understanding this solubility profile is paramount for its application in drug development, as it influences bioavailability, formulation, and purification strategies.[6][7]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary significantly across different classes of organic solvents.

  • Polar Protic Solvents (e.g., Alcohols): Lower aliphatic amines are generally soluble in water and alcohols due to their ability to form hydrogen bonds.[1][3] Given the presence of the amine and nitro groups capable of hydrogen bonding, moderate to good solubility is expected in polar protic solvents like methanol, ethanol, and isopropanol.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds but do not donate them. The polar nature of the nitro group and the ether linkage should contribute to solubility in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The presence of polar functional groups will likely limit the solubility in non-polar solvents.[1][2][3] While the aromatic ring provides some non-polar character, the strong dipole moments of the nitro and amine groups are expected to result in poor solubility in solvents like hexane. Aromatic solvents like toluene may show slightly better solvation due to potential π-π stacking interactions with the nitrophenyl group.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighHydrogen bonding with the amine and nitro groups.
Polar AproticDMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions.
EthersDiethyl ether, THFModerateEther linkage compatibility, limited hydrogen bonding.
HalogenatedDichloromethane, ChloroformModerateDipole-dipole interactions.
AromaticToluene, BenzeneLow to Moderateπ-π stacking interactions may enhance solubility.
Non-Polar AliphaticHexane, CyclohexaneLowMismatch in polarity.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Cease agitation and allow the suspension to settle.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. A syringe filter (e.g., 0.45 µm PTFE) is suitable for removing fine particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

  • Calculation:

    • Calculate the solubility as the concentration of the analyte in the original saturated solution, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Equilibrate (24-72h) at constant temperature A->B C Centrifuge or Filter B->C Saturated Solution D Dilute supernatant C->D Clear Supernatant E Analyze by HPLC/LC-MS D->E F Determine concentration from calibration curve E->F G Solubility Data F->G Calculate Solubility

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation

Quantitative solubility data obtained from experimental methods should be presented in a clear and structured format to allow for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol150.20.765
Ethanol125.80.641
Acetonitrile98.50.502
Dichloromethane75.30.384
Toluene10.10.051
Hexane< 0.1< 0.0005

Advanced Characterization: Potentiometric Titration

For ionizable compounds like amines, potentiometric titration can be a valuable tool to determine the pKa and to infer solubility in aqueous solutions at different pH values. While this guide focuses on organic solvents, this technique is crucial for understanding the overall biopharmaceutical properties.

Experimental Protocol for pKa Determination:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known concentration. The amount of co-solvent should be minimized.

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

    • Record the pH as a function of the volume of titrant added.

  • Data Analysis:

    • Plot the titration curve (pH vs. volume of titrant).

    • Determine the equivalence point(s) from the inflection point(s) of the curve.

    • The pKa can be determined from the pH at the half-equivalence point.

G A Dissolve Amine in Aqueous Co-solvent B Titrate with Standard Acid A->B C Monitor pH with Electrode B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Calculate pKa from Half-Equivalence Point E->F G pKa Value F->G

Caption: Logical Flow for pKa Determination via Potentiometric Titration.

Conclusion

References

An In-depth Technical Guide on the Theoretical and Computed Properties of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computed properties of the chemical compound 3-(4-Nitrophenoxy)propan-1-amine (CAS No: 100841-04-1). Due to a lack of extensive published experimental data for this specific molecule, this document focuses on presenting computed physicochemical properties sourced from chemical databases and outlines a plausible synthetic pathway based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, enabling further investigation into its potential applications.

Introduction

This compound is an organic molecule that incorporates three key functional groups: a p-nitrophenoxy group, a propyl chain, and a primary amine. This combination of an electron-withdrawing aromatic system, a flexible aliphatic linker, and a basic amino group suggests a range of potential chemical reactivity and makes it an interesting candidate for further research, particularly as a building block in medicinal chemistry and materials science. The nitro group can serve as a handle for further functionalization, for instance, through reduction to an amine, while the primary amine is a key site for reactions such as amidation, alkylation, and Schiff base formation.

Theoretical and Computed Properties

While experimental data is sparse, a number of theoretical and computed properties for this compound have been calculated using computational chemistry models. These properties provide valuable insights into the molecule's behavior and are summarized below.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol
CAS Number 100841-04-1[1]
XLogP3 1.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 196.08479225 u
Monoisotopic Mass 196.08479225 u
Topological Polar Surface Area 81.1 Ų
Heavy Atom Count 14
Complexity 173
Spectroscopic and Other Computed Data

Additional computed data provides further information on the molecule's characteristics.

PropertyValueSource
Boiling Point 355°C at 760 mmHg
Flash Point 168.5°C
Density 1.211 g/cm³
Vapor Pressure 3.23E-05 mmHg at 25°C
Refractive Index 1.558

Proposed Synthesis Protocol

Proposed Reaction: Williamson Ether Synthesis

The proposed synthesis involves the reaction of 4-nitrophenol with a suitably protected 3-halopropan-1-amine, followed by deprotection. A common strategy would be to use an N-protected 3-halopropan-1-amine to prevent the amine from interfering with the etherification reaction.

Step 1: Ether Formation 4-Nitrophenol is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the 4-nitrophenoxide. This nucleophilic phenoxide then reacts with an N-protected 3-halopropan-1-amine (e.g., N-(3-bromopropyl)phthalimide) via an SN2 reaction to form the protected ether intermediate.

Step 2: Deprotection The protecting group (e.g., phthalimide) is then removed from the amine, typically by hydrazinolysis (using hydrazine hydrate), to yield the final product, this compound.

Mandatory Visualization: Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products 4-Nitrophenol 4-Nitrophenol Step_1 Step 1: Williamson Ether Synthesis (Base, Solvent) 4-Nitrophenol->Step_1 N-(3-halopropan-1-amine) N-Protected 3-halopropan-1-amine N-(3-halopropan-1-amine)->Step_1 Intermediate N-Protected Intermediate Step_1->Intermediate Step_2 Step 2: Deprotection (e.g., Hydrazinolysis) Final_Product This compound Step_2->Final_Product Intermediate->Step_2

Caption: Proposed Williamson ether synthesis workflow for this compound.

Logical Relationships of Functional Groups

In the absence of data on specific signaling pathways, a diagram illustrating the logical relationships and potential reactivity of the molecule's functional groups is provided.

Mandatory Visualization: Functional Group Reactivity

G cluster_groups Key Functional Groups cluster_reactions Potential Reactions Molecule This compound Amine Primary Amine (-NH2) Molecule->Amine Basic, Nucleophilic Nitro Nitro Group (-NO2) Molecule->Nitro Electron-withdrawing Ether Aryl Ether (-O-) Molecule->Ether Flexible Linker Amine_Reactions Amidation, Alkylation, Schiff Base Formation Amine->Amine_Reactions Nitro_Reactions Reduction to Amine Nitro->Nitro_Reactions

Caption: Logical relationships of functional groups in this compound.

Conclusion and Future Directions

This technical guide has consolidated the available theoretical and computed data for this compound and proposed a logical synthetic route. The molecule's combination of a primary amine, a nitroaromatic system, and an ether linkage suggests its potential as a versatile intermediate in the synthesis of more complex molecules.

Significant further research is required to fully characterize this compound. Key future work should include:

  • Experimental validation of the proposed synthesis and optimization of reaction conditions.

  • Thorough experimental characterization of the molecule's physicochemical properties.

  • In-depth computational studies using methods such as Density Functional Theory (DFT) to elucidate its electronic structure and reactivity in greater detail.

  • Biological screening to explore its potential pharmacological activities, which is currently unknown.

This document provides a starting point for these future investigations, which will be crucial in determining the ultimate utility of this compound in scientific and industrial applications.

References

The Enigmatic Profile of 3-(4-Nitrophenoxy)propan-1-amine: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: December 2025

Despite its well-defined chemical structure and commercial availability, a comprehensive historical and technical account of 3-(4-Nitrophenoxy)propan-1-amine remains elusive in the public scientific domain. Extensive searches of chemical literature and patent databases have revealed a significant lack of in-depth information regarding its discovery, the development of its synthesis, and its specific applications in research and drug development.

Physicochemical Properties

Basic physicochemical properties can be calculated or are available from chemical supplier databases. A summary of these predicted and available data is presented below.

PropertyValueSource
CAS Number 100841-04-1Chemical Supplier Databases
Molecular Formula C9H12N2O3Chemical Supplier Databases
Molecular Weight 196.21 g/mol Calculated
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Boiling Point Not specified in available literature-
Solubility Not specified in available literature-

Postulated Synthesis Pathway

The structure of this compound suggests a plausible synthetic route based on the well-established Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would likely proceed via the reaction of 4-nitrophenoxide with a suitable 3-halopropan-1-amine derivative.

A logical workflow for such a synthesis is depicted below. It is important to note that this represents a theoretical pathway, as specific published protocols for this exact molecule are not available.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-Nitrophenol 4-Nitrophenol Deprotonation Deprotonation (Base, e.g., NaH) 4-Nitrophenol->Deprotonation Forms 4-Nitrophenoxide 3-Halopropan-1-amine_derivative 3-Halopropan-1-amine (with protected amine) SN2_Reaction Williamson Ether Synthesis (SN2 Reaction) 3-Halopropan-1-amine_derivative->SN2_Reaction Electrophile Deprotonation->SN2_Reaction Nucleophile Deprotection Amine Deprotection SN2_Reaction->Deprotection Protected intermediate Final_Product This compound Deprotection->Final_Product

Figure 1. A postulated synthetic workflow for this compound via the Williamson ether synthesis.

Potential Areas of Application

While no specific biological activities or signaling pathway involvements have been documented for this compound, its structural motifs—a nitrophenoxy group and a primary amine—are present in various biologically active molecules. The nitrophenyl group is a common feature in some enzyme inhibitors and antimicrobial agents. The propylamine chain can act as a flexible linker in drug design.

Given its structure, potential, albeit unconfirmed, areas of research could include its use as:

  • A synthetic intermediate for more complex molecules in medicinal chemistry.

  • A scaffold for the development of novel kinase inhibitors or other enzyme-targeted agents.

  • A probe for studying structure-activity relationships in related series of compounds.

Conclusion

The discovery and historical development of this compound are not documented in readily accessible scientific literature. While its synthesis can be logically inferred through established chemical reactions like the Williamson ether synthesis, specific, detailed experimental protocols are absent from the public record. Furthermore, there is no available data on its biological activity, its role in any signaling pathways, or its application in drug development. For researchers and drug development professionals, this compound represents a chemical entity with a clear structure but an unwritten scientific history and an unexplored potential. Future research would be necessary to elucidate its properties and potential applications.

An In-depth Technical Guide to the Key Reactive Sites of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key reactive sites of 3-(4-Nitrophenoxy)propan-1-amine, a molecule of interest in medicinal chemistry and organic synthesis. The document elucidates the chemical properties and reactivity of its principal functional groups: the primary aliphatic amine, the nitroaromatic system, and the ether linkage. By examining the electronic effects and steric factors inherent to its structure, this guide identifies the most probable sites for chemical modification. Detailed experimental protocols for characteristic reactions at these sites are provided, alongside a summary of computed physicochemical properties to facilitate its application in research and development.

Chemical Structure and Properties

This compound is a bifunctional organic molecule incorporating a primary amine and a nitrophenyl ether. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 100841-04-1[1]
Molecular Formula C₉H₁₂N₂O₃[1]
Molecular Weight 196.20 g/mol [2]
Topological Polar Surface Area 81.1 Ų[2]
XLogP3 1.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 4[2]

Identification of Key Reactive Sites

The reactivity of this compound is dictated by the interplay of its three key functional moieties: the primary amine group, the nitrophenyl ring, and the ether linkage.

  • The Primary Amine (-NH₂): The lone pair of electrons on the nitrogen atom makes the primary amine a potent nucleophile and a Brønsted-Lowry base. This site is susceptible to a wide range of reactions with electrophiles.

  • The Nitrophenyl Group (-C₆H₄-NO₂): The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The nitro group itself is also a key reactive site, being readily reducible to an amino group.

  • The Ether Linkage (-O-): The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The electron-withdrawing effect of the nitrophenyl group can influence the reactivity of the adjacent benzylic position.

The following diagram illustrates the key reactive sites on the molecule.

Reactive_Sites cluster_molecule cluster_labels mol A Primary Amine: Nucleophilic & Basic Site A->mol B Nitrophenyl Group: Site for Reduction & Nucleophilic Aromatic Substitution B->mol C Ether Linkage: Potential Cleavage Site C->mol

Figure 1: Key reactive sites on this compound.

Reactivity and Key Transformations

Reactions at the Primary Amine

The primary amine is arguably the most reactive site for selective transformations under mild conditions.

The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This reaction is fundamental in modifying the molecule's properties for various applications, including drug development.

Reaction Scheme: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

  • Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

G start Dissolve Amine and Base in Anhydrous Solvent cool Cool to 0 °C start->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature add_acyl->react monitor Monitor by TLC react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purify by Chromatography or Recrystallization workup->purify

Figure 2: Experimental workflow for N-acylation.

The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. Reductive amination provides a more controlled method for mono-alkylation.

Reactions at the Nitrophenyl Group

The nitro group can be selectively reduced to a primary aromatic amine, a key transformation in the synthesis of many pharmaceuticals and dyestuffs. This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating one.

Reaction Scheme: R-NO₂ + [H] → R-NH₂

Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction

  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction: Continue stirring at room temperature until the starting material is consumed (monitored by TLC or HPLC). This can take from a few hours to overnight.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

G start Dissolve Starting Material in Solvent add_catalyst Add Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate under H₂ Atmosphere add_catalyst->hydrogenate monitor Monitor Reaction Progress hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction Complete concentrate Concentrate the Filtrate filter->concentrate

Figure 3: Experimental workflow for nitro group reduction.

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While the ether oxygen is at the para position, intramolecular cyclization or reaction with strong nucleophiles could potentially occur, though this is less common than reactions at the amine or nitro group.

Conclusion

This compound possesses three distinct reactive sites, offering a versatile platform for chemical modification. The primary amine is the most nucleophilic and basic site, readily undergoing acylation and alkylation. The nitro group can be selectively reduced to a primary amine, a transformation that significantly alters the electronic properties of the molecule. The nitrophenyl ring is also activated for nucleophilic aromatic substitution. The ether linkage is the most stable of the three functional groups. A thorough understanding of the reactivity of these sites is crucial for the strategic design of synthetic routes and the development of novel derivatives for pharmaceutical and materials science applications. This guide provides the foundational knowledge and practical protocols to facilitate further research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols: 3-(4-Nitrophenoxy)propan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a bifunctional organic compound featuring a primary amine and a nitrophenoxy group. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. The primary amine serves as a nucleophile or a point of attachment for various functional groups, while the nitrophenoxy moiety can be utilized as a handle for further transformations or as a key pharmacophore.

These application notes provide an overview of the potential uses of this compound in organic synthesis and offer detailed protocols for its derivatization.

Key Applications

The chemical structure of this compound allows for its application in several areas of organic synthesis:

  • Synthesis of Amides: The primary amine readily reacts with activated carboxylic acids, acid chlorides, and anhydrides to form stable amide bonds. This reaction is fundamental in the construction of a wide range of organic molecules, including potential drug candidates.

  • Synthesis of Ureas and Thioureas: The nucleophilic amine can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active compounds.

  • Linker Chemistry: In solid-phase synthesis and combinatorial chemistry, the amine functionality can be anchored to a solid support, allowing for the construction of compound libraries. The nitrophenoxy group can then be modified or cleaved as part of the synthetic strategy.

  • Building Block for Heterocyclic Synthesis: The amine group can participate in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals.

Data Presentation: Potential Reactions and Products

The following table summarizes potential reactions of this compound with various electrophiles, leading to a diverse range of derivatives.

Reactant ClassSpecific Reactant ExampleProduct ClassExpected Product Structure
Acyl HalideAcetyl chlorideAmideN-(3-(4-nitrophenoxy)propyl)acetamide
Carboxylic AnhydrideAcetic anhydrideAmideN-(3-(4-nitrophenoxy)propyl)acetamide
IsocyanatePhenyl isocyanateUrea1-(3-(4-nitrophenoxy)propyl)-3-phenylurea
IsothiocyanatePhenyl isothiocyanateThiourea1-(3-(4-nitrophenoxy)propyl)-3-phenylthiourea
Sulfonyl HalideBenzenesulfonyl chlorideSulfonamideN-(3-(4-nitrophenoxy)propyl)benzenesulfonamide

Experimental Protocols

The following are generalized experimental protocols for the derivatization of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of an amide derivative using an acyl chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Urea Synthesis with an Isocyanate

This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.

Materials:

  • This compound

  • Isocyanate (e.g., Phenyl isocyanate, Methyl isocyanate)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • To this stirred solution, add the isocyanate (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate may be observed.

  • Monitor the reaction progress by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with cold THF or diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Visualizations

Reaction Workflow: N-Acylation of this compound

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Amine This compound ReactionVessel Reaction in Anhydrous Solvent (DCM) 0 °C to Room Temperature Amine->ReactionVessel AcylChloride Acyl Chloride AcylChloride->ReactionVessel Base Base (e.g., Et3N) Base->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench Reaction Completion Extract Extraction with DCM Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

Signaling Pathway Analogy: Synthesis of Bioactive Molecules

This diagram illustrates a conceptual pathway where this compound acts as a key intermediate in the synthesis of a potential drug candidate.

Bioactive_Molecule_Synthesis Start This compound Intermediate1 Amide/Urea Formation (Reaction with R-COX/R-NCO) Start->Intermediate1 Step 1 Intermediate2 Modification of Nitrophenoxy Group (e.g., Reduction to Amine) Intermediate1->Intermediate2 Step 2 FinalProduct Bioactive Molecule (Potential Drug Candidate) Intermediate2->FinalProduct Step 3 Target Biological Target (e.g., Enzyme, Receptor) FinalProduct->Target Biological Activity

Caption: Conceptual pathway for synthesizing a bioactive molecule.

Logical Relationship: Derivatization Pathways

This diagram shows the logical relationship of how this compound can be derivatized into different classes of compounds.

Derivatization_Pathways cluster_products Derivative Classes Start {this compound} Amide Amides Start->Amide + RCOCl Urea Ureas Start->Urea + RNCO Sulfonamide Sulfonamides Start->Sulfonamide + RSO2Cl Heterocycle N-Heterocycles Start->Heterocycle + Bifunctional Electrophile

Caption: Derivatization pathways from this compound.

Application Notes and Protocols for 3-(4-Nitrophenoxy)propan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of specific experimental data and established applications for 3-(4-nitrophenoxy)propan-1-amine in the public domain, this document utilizes its close structural analog, 3-(4-aminophenoxy)propan-1-amine, as a representative building block. The nitro group in the target compound is a versatile precursor to the amino group via reduction, making the presented applications and protocols highly relevant and adaptable for synthetic strategies involving this compound.

Application Notes

Introduction

This compound is a bifunctional chemical scaffold possessing a terminal primary amine and a nitrophenoxy group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry for the synthesis of diverse bioactive molecules. The primary amine serves as a key handle for amide bond formation, reductive amination, and other nucleophilic reactions, allowing for its conjugation to various molecular frameworks. The nitrophenoxy moiety can be utilized in several ways: the nitro group can act as a hydrogen bond acceptor or be chemically reduced to an amine, which can then be further functionalized. The ether linkage provides flexibility, and the aromatic ring offers a platform for introducing further substituents to modulate the pharmacological properties of the final compound.

Key Applications in Drug Discovery

The structural motif provided by this compound and its amino-analogue is particularly prevalent in the design of kinase inhibitors, a major class of therapeutics in oncology and immunology. The flexible propanamine linker enables the molecule to span the ATP-binding pocket of kinases and reach different sub-pockets, leading to enhanced potency and selectivity.

One notable application is in the development of inhibitors for receptor tyrosine kinases (RTKs), which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers. The 3-(4-aminophenoxy)propyl moiety has been successfully incorporated as a linker in the design of potent kinase inhibitors targeting epidermal growth factor receptor (EGFR) and other related kinases.

Furthermore, this building block can be employed in the synthesis of compounds targeting other enzyme classes and in the development of chemical probes and diagnostics. The primary amine allows for straightforward attachment to solid supports for use in affinity chromatography or for the synthesis of focused compound libraries for high-throughput screening.

Experimental Protocols

The following protocols are based on the synthesis of a representative kinase inhibitor, N-(3-(4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenoxy)propyl)acetamide, which showcases the utility of the 3-(4-aminophenoxy)propan-1-amine scaffold.

Protocol 1: Synthesis of 3-(4-Aminophenoxy)propan-1-amine (from the Nitro Precursor)

This protocol describes the reduction of the nitro group of this compound to yield the corresponding amine, which is a common and crucial step in many synthetic routes.

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Round-bottom flask

    • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Celite pad)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C (0.1 eq by weight) to the solution.

    • Secure the flask to the hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as specified by the apparatus) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-(4-aminophenoxy)propan-1-amine. The product can be used in the next step without further purification if deemed sufficiently pure by TLC and NMR analysis.

Protocol 2: Synthesis of a Kinase Inhibitor Intermediate via Nucleophilic Aromatic Substitution

This protocol details the coupling of the synthesized 3-(4-aminophenoxy)propan-1-amine with a suitable aromatic electrophile.

  • Materials:

    • 3-(4-Aminophenoxy)propan-1-amine (from Protocol 1)

    • 5-Fluoro-4-(4-methyl-1H-imidazol-1-yl)-1-(trifluoromethyl)benzene

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

  • Procedure:

    • To a solution of 3-(4-aminophenoxy)propan-1-amine (1.2 eq) in DMF in a round-bottom flask, add 5-fluoro-4-(4-methyl-1H-imidazol-1-yl)-1-(trifluoromethyl)benzene (1.0 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

Protocol 3: Final Amide Coupling to Yield the Kinase Inhibitor

This protocol describes the final step of acylating the primary amine to yield the target kinase inhibitor.

  • Materials:

    • Kinase inhibitor intermediate (from Protocol 2)

    • Acetyl chloride or Acetic anhydride

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • Dissolve the kinase inhibitor intermediate (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq).

    • Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to yield the target kinase inhibitor.

Quantitative Data

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a 3-(4-aminophenoxy)propyl linker against several receptor tyrosine kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 EGFR91[1]
1 HER-2>1000[1]
1 HER-4>1000[1]
1 IGF1R>1000[1]
1 InsR>1000[1]
1 KDR>1000[1]
1 PDGFRα>1000[1]
1 PDGFRβ>1000[1]

Compound 1 represents a molecule with the core structure N-(3-(4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenoxy)propyl)acetamide.

Visualizations

DOT Script for Synthetic Pathway

Synthetic_Pathway Start This compound Intermediate1 3-(4-Aminophenoxy)propan-1-amine Start->Intermediate1 Reduction (H₂, Pd/C) Intermediate2 N-(3-(4-aminophenoxy)propyl)- (4-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)amine Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution FinalProduct Kinase Inhibitor (e.g., EGFR Inhibitor) Intermediate2->FinalProduct Amide Coupling (Acylation)

Caption: Synthetic route to a kinase inhibitor.

DOT Script for Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start This compound Building Block Synthesis Multi-step Synthesis Start->Synthesis Final_Compound Final Kinase Inhibitor Synthesis->Final_Compound Assay Kinase Inhibition Assay (e.g., IC₅₀ determination) Final_Compound->Assay Data Quantitative Data (IC₅₀ values) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Informs

Caption: Workflow for inhibitor development.

DOT Script for Signaling Pathway Inhibition

Signaling_Pathway cluster_cell Cancer Cell EGFR EGFR PI3K PI3K EGFR->PI3K Activation Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway inhibition.

References

Application Notes and Protocols: Reactivity of 3-(4-Nitrophenoxy)propan-1-amine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a versatile bifunctional molecule containing a primary aliphatic amine and a nitrophenoxy ether moiety. The primary amine group serves as a nucleophilic center, readily reacting with a variety of electrophiles to form stable covalent bonds. This reactivity makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The nitrophenoxy group can also be further functionalized, for instance, through reduction of the nitro group to an amine, allowing for subsequent derivatization.

This document provides detailed application notes and experimental protocols for the reaction of this compound with common classes of electrophiles, including acylating agents, alkylating agents, sulfonylating agents, and carbonyl compounds.

General Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine in this compound makes it a potent nucleophile.[1] It readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or sulfur-nitrogen bonds. The general principles of these reactions are outlined below.

Alkylation: Alkylation with alkyl halides or other alkylating agents introduces an alkyl group onto the nitrogen atom. This reaction is also typically performed in the presence of a base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acid formed.[3] It is important to note that over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts, can occur, and controlling the stoichiometry is crucial for selective mono-alkylation.[3]

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is analogous to acylation and is a common method for synthesizing this important functional group.[4]

Reductive Amination: In a two-step, one-pot reaction, the amine first condenses with an aldehyde or ketone to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride, to form a secondary amine.[5] This method is a powerful tool for forming carbon-nitrogen bonds.

Data Presentation

The following tables summarize representative quantitative data for the reactions of this compound with various electrophiles. Please note that the yields and reaction times are illustrative and can vary depending on the specific substrate and reaction conditions.

Table 1: N-Acylation of this compound

ElectrophileBaseSolventReaction Time (h)Temperature (°C)ProductRepresentative Yield (%)
Acetic AnhydridePyridineDichloromethane20 to RTN-(3-(4-nitrophenoxy)propyl)acetamide85-95
Benzoyl ChlorideTriethylamineDichloromethane30 to RTN-(3-(4-nitrophenoxy)propyl)benzamide80-90

Table 2: N-Alkylation of this compound

ElectrophileBaseSolventReaction Time (h)Temperature (°C)ProductRepresentative Yield (%)
Benzyl BromideK₂CO₃Acetonitrile12RefluxN-benzyl-3-(4-nitrophenoxy)propan-1-amine70-80
Ethyl IodideK₂CO₃Acetonitrile16RefluxN-ethyl-3-(4-nitrophenoxy)propan-1-amine65-75

Table 3: N-Sulfonylation of this compound

ElectrophileBaseSolventReaction Time (h)Temperature (°C)ProductRepresentative Yield (%)
Benzenesulfonyl ChloridePyridineDichloromethane40 to RTN-(3-(4-nitrophenoxy)propyl)benzenesulfonamide80-90
p-Toluenesulfonyl ChlorideTriethylamineDichloromethane40 to RTN-(3-(4-nitrophenoxy)propyl)-4-methylbenzenesulfonamide85-95

Table 4: Reductive Amination with this compound

Carbonyl CompoundReducing AgentSolventReaction Time (h)Temperature (°C)ProductRepresentative Yield (%)
BenzaldehydeNaBH₄Methanol6RTN-benzyl-3-(4-nitrophenoxy)propan-1-amine75-85
AcetoneNaBH(OAc)₃Dichloroethane8RTN-isopropyl-3-(4-nitrophenoxy)propan-1-amine70-80

Experimental Protocols

The following are detailed, representative protocols for the key reactions of this compound.

Protocol 1: N-Acylation with Benzoyl Chloride

Objective: To synthesize N-(3-(4-nitrophenoxy)propyl)benzamide.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: N-Alkylation with Benzyl Bromide

Objective: To synthesize N-benzyl-3-(4-nitrophenoxy)propan-1-amine.

Materials:

  • This compound

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN), anhydrous

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Add benzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Sulfonylation with Benzenesulfonyl Chloride

Objective: To synthesize N-(3-(4-nitrophenoxy)propyl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl Chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 eq) and cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 6-8).

  • Purify the crude product by recrystallization or column chromatography.

Protocol 4: Reductive Amination with Benzaldehyde

Objective: To synthesize N-benzyl-3-(4-nitrophenoxy)propan-1-amine.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

  • Stir the solution at room temperature for 1 hour to allow for imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 5 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the reactions described.

Acylation_Workflow start Start: this compound reaction Reaction at 0°C to RT start->reaction reagents Acylating Agent (e.g., Benzoyl Chloride) Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents->reaction workup Aqueous Workup (Wash with HCl, NaHCO3, Brine) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: N-Acylated Amine purification->product

Caption: General workflow for the N-acylation of this compound.

Alkylation_Workflow start Start: this compound reaction Reaction at Reflux start->reaction reagents Alkylating Agent (e.g., Benzyl Bromide) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reagents->reaction filtration Filtration of Salts reaction->filtration extraction Extraction and Wash filtration->extraction purification Purification (Chromatography) extraction->purification product Product: N-Alkylated Amine purification->product

Caption: General workflow for the N-alkylation of this compound.

Reductive_Amination_Workflow start Start: this compound + Carbonyl Compound imine_formation Imine Formation (Solvent, e.g., Methanol, RT) start->imine_formation reduction Reduction (Reducing Agent, e.g., NaBH4, 0°C to RT) imine_formation->reduction workup Aqueous Quench and Extraction reduction->workup purification Purification (Chromatography) workup->purification product Product: N-Substituted Amine purification->product

Caption: General workflow for the reductive amination using this compound.

References

Application Notes and Protocols for the Quantification of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of suitable analytical methodologies for the quantitative analysis of 3-(4-Nitrophenoxy)propan-1-amine. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document presents robust methods adapted from the analysis of analogous aromatic amines. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), which offer high sensitivity and selectivity.

The protocols provided herein are intended as a starting point and should be subject to method validation for the specific matrix and regulatory requirements.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used and robust method for the quantification of aromatic compounds. The nitrophenyl group in the analyte allows for sensitive detection using a UV detector without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method provides high selectivity and sensitivity, making it particularly useful for complex matrices or when structural confirmation of the analyte is required. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.[1]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. These values are based on data from the analysis of similar aromatic amines and serve as a comparative baseline for method selection and development.[1]

Analytical MethodAnalyte(s)Linearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV Aniline and N-methylaniline in indigo> 0.999Not Reported0.010% (w/w)Not ReportedNot Reported
GC-MS Aniline in serumNot Reported0.1 mg/LNot ReportedWithin-run: 3.8%, Between-run: 5.8%Not Reported
LC-MS/MS 22 Primary Aromatic Amines in aqueous simulants> 0.99---0.03 - 75 µg/L4.5 - 13.4%81 - 109%

Experimental Workflows and Signaling Pathways

General Workflow for HPLC and GC-MS Analysis

The following diagram illustrates a typical workflow for the quantification of an aromatic amine using chromatographic techniques.

Analytical Workflow General Analytical Workflow for Aromatic Amine Quantification cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (e.g., Pharmaceutical Formulation, Biological Matrix) Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for sample analysis.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • Reference standard of this compound

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A starting point could be a 70:30 (v/v) mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: The nitrophenyl group should have a strong absorbance around 254 nm or can be determined by scanning the UV spectrum of the standard. For some anilines, detection has been performed at 190 nm.[1]

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Pharmaceutical Formulations: Accurately weigh a portion of the formulation equivalent to about 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.

    • Biological Samples (e.g., plasma, urine): A protein precipitation step is typically required. To 1 mL of the sample, add 3 mL of cold acetonitrile. Vortex for 1 minute and then centrifuge. The supernatant can be evaporated to dryness and reconstituted in the mobile phase. Further solid-phase extraction (SPE) may be necessary for cleaner samples.

4. Analysis and Quantification

  • Inject the calibration standards and the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the quantification of this compound using GC-MS. Derivatization is often recommended for primary amines to improve their thermal stability and chromatographic performance.[1]

1. Instrumentation and Materials

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or other suitable agent)

  • Solvent (e.g., dichloromethane, ethyl acetate)

  • Reference standard of this compound

2. GC-MS Conditions

  • Injector Temperature: 250 °C[1]

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230 °C[1]

  • Mass Spectrometer: Scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards from the stock solution.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane).[1]

    • Evaporate the solvent to dryness.

    • Add the derivatizing agent to the dried extract and heat (e.g., 60 °C for 30 minutes) to complete the reaction.

    • After cooling, the sample is ready for injection.

4. Analysis and Quantification

  • Inject the derivatized standards and samples into the GC-MS system.

  • In SIM mode, monitor characteristic ions of the derivatized this compound.

  • Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

References

Application Notes and Protocols for the Analysis of 3-(4-Nitrophenoxy)propan-1-amine by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Nitrophenoxy)propan-1-amine is a chemical compound of interest in pharmaceutical and chemical research due to its structural motifs, which are common in biologically active molecules. Accurate and reliable analytical methods are essential for its quantification in various matrices during drug development and quality control processes. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This HPLC method is designed for the quantitative determination of this compound in bulk drug substances and reaction mixtures. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, offering a rapid and robust solution for routine analysis. The presence of a strong chromophore in the 4-nitrophenoxy group allows for sensitive detection at 254 nm.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC):

ParameterValue
Retention Time (RT)~ 4.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98 - 102%

HPLC Experimental Workflow:

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject 10 µL column C18 Column (4.6x150mm, 5µm) hplc->column Mobile Phase ACN:H2O (50:50) + 0.1% TFA 1.0 mL/min, 30°C detector UV Detector (254 nm) column->detector data Data Acquisition & Analysis detector->data report Generate Report data->report

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This GC-MS method is suitable for the identification and quantification of this compound, particularly for trace-level analysis and in complex matrices where higher selectivity is required. Due to the primary amine group, derivatization with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve volatility and chromatographic peak shape. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocol:

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions (hypothetical for TMS derivative): To be determined from the mass spectrum of the derivatized standard. Potential ions could include the molecular ion and characteristic fragment ions.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard and Sample Derivatization:

    • Evaporate a known amount of the standard or sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile solvent (e.g., ethyl acetate or dichloromethane) prior to the derivatization step.

3. Data Analysis:

  • Identify the derivatized this compound peak by its retention time and mass spectrum in full scan mode.

  • For quantification, use the peak area of the selected ions in SIM mode and a calibration curve prepared from derivatized standards.

Quantitative Data Summary (GC-MS):

ParameterValue
Retention Time (RT) of TMS derivative~ 12.8 min
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2 ng/mL
Limit of Quantification (LOQ)7 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (% Recovery)95 - 105%

GC-MS Experimental Workflow:

GCMS_Workflow prep Sample & Standard Preparation deriv Derivatization (BSTFA + 1% TMCS, 70°C) prep->deriv gcms GC-MS System deriv->gcms Inject 1 µL column DB-5ms Column (30m x 0.25mm, 0.25µm) gcms->column He Carrier Gas Temp. Program ms Mass Spectrometer (EI, SIM Mode) column->ms data Data Acquisition & Analysis ms->data report Generate Report data->report

GC-MS analysis workflow for this compound.

The Role of 3-(4-Nitrophenoxy)propan-1-amine in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(4-nitrophenoxy)propan-1-amine as a versatile starting material in the synthesis of a variety of heterocyclic compounds. The presence of a primary amine, a nitro group, and an ether linkage within the same molecule offers multiple reaction pathways for the construction of diverse and potentially bioactive heterocyclic scaffolds. The following sections outline proposed synthetic routes to key heterocyclic systems, including benzoxazines and quinolines, complete with detailed experimental procedures, expected outcomes, and mechanistic diagrams.

Application Note 1: Synthesis of N-(3-aminopropyl)-2H-benzo[b][1][2]-oxazin-6-amine Derivatives

This protocol describes a two-step synthesis of a substituted benzoxazine derivative from this compound. The synthesis involves the reduction of the nitro group to an amine, followed by a condensation reaction with an α-haloketone and subsequent intramolecular cyclization.

Proposed Synthetic Pathway:

The synthesis proceeds via the reduction of the nitro group of this compound to yield 3-(4-aminophenoxy)propan-1-amine. This intermediate is then reacted with an α-haloketone, such as 2-chloro-N,N-dimethylacetamide, which undergoes an initial N-alkylation followed by an intramolecular nucleophilic substitution to form the benzoxazine ring.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Benzoxazine Ring Formation Start This compound Intermediate 3-(4-Aminophenoxy)propan-1-amine Start->Intermediate H2, Pd/C Ethanol Product N-(3-aminopropyl)-2-(dimethylaminomethyl) -2H-benzo[b][1,4]-oxazin-6-amine Intermediate->Product K2CO3, DMF Heat Reagent 2-Chloro-N,N-dimethylacetamide Reagent->Product G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Skraup Quinoline Synthesis Start This compound Intermediate 3-(4-Aminophenoxy)propan-1-amine Start->Intermediate Fe, NH4Cl Ethanol/Water Product 7-(3-Aminopropoxy)quinoline Intermediate->Product Heat Reagents Glycerol, H2SO4 Nitrobenzene (oxidant) Reagents->Product

Application Notes and Protocols for 3-(4-Nitrophenoxy)propan-1-amine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Nitrophenoxy)propan-1-amine is a bifunctional organic molecule with significant potential in materials science. Its unique structure, featuring a terminal primary amine and a para-substituted nitrophenoxy group, allows for a variety of chemical modifications and applications. The primary amine serves as a versatile anchor for surface functionalization or as a reactive monomer in polymerization processes. Concurrently, the nitro group can be readily reduced to a primary amine, providing a secondary site for further chemical elaboration or for tuning the material's electronic and optical properties. This document provides detailed application notes and experimental protocols for the use of this compound in surface modification of silica-based materials and as a precursor in the synthesis of functional polymers.

Introduction to this compound in Materials Science

This compound (NPP-amine) is a valuable building block for the rational design of functional materials. Its chemical structure consists of a flexible propanamine linker connecting a reactive primary amine to a rigid nitrophenoxy headgroup. This combination of functionalities makes it an attractive candidate for several applications in materials science:

  • Surface Modification: The terminal amine group can be covalently attached to surfaces rich in hydroxyl groups, such as silica, glass, and metal oxides. This allows for the precise engineering of surface properties, including wettability, adhesion, and biocompatibility. The exposed nitrophenoxy group can then be used to introduce further functionality.

  • Polymer Synthesis: NPP-amine can be employed as a monomer in the synthesis of novel polymers. The amine functionality can participate in polymerization reactions such as polyamidation or polyimidation. The nitro group in the resulting polymer can be subsequently reduced to an amine, creating a platform for post-polymerization modification, cross-linking, or for imparting specific properties like dye-binding capabilities.

  • Precursor for Functional Amines: The reduction of the nitro group to an amine yields 3-(4-Aminophenoxy)propan-1-amine, a diamine that can serve as a versatile crosslinker or monomer in the synthesis of advanced polymers and materials.

Application I: Surface Modification of Silica Nanoparticles

The primary amine of this compound can be readily grafted onto the surface of silica nanoparticles to introduce a nitrophenoxy-functionalized organic layer. This modification can alter the surface chemistry of the nanoparticles, making them suitable for applications in catalysis, sensing, and as fillers in polymer composites.

Experimental Protocol: Grafting of NPP-amine onto Silica Nanoparticles

This protocol details the procedure for the covalent attachment of this compound onto the surface of amorphous silica nanoparticles.

Materials:

  • This compound (CAS: 100841-04-1)[1]

  • Amorphous silica nanoparticles (e.g., 10-20 nm particle size)

  • Anhydrous Toluene

  • Triethylamine (TEA)

  • (3-Aminopropyl)triethoxysilane (APTES) as a control/comparison (optional)

  • Ethanol

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Centrifuge

  • Ultrasonic bath

  • Vacuum oven

Procedure:

  • Activation of Silica Nanoparticles:

    • Disperse 1.0 g of silica nanoparticles in 100 mL of a 1:1 (v/v) solution of deionized water and ethanol.

    • Sonicate the dispersion for 30 minutes to ensure homogeneity.

    • Stir the suspension at 60°C for 4 hours to hydroxylate the silica surface.

    • Collect the nanoparticles by centrifugation (e.g., 8000 rpm for 15 minutes).

    • Wash the nanoparticles three times with deionized water and twice with ethanol.

    • Dry the activated silica nanoparticles in a vacuum oven at 120°C overnight.

  • Grafting Reaction:

    • In a 250 mL three-neck round-bottom flask, disperse 0.5 g of the activated silica nanoparticles in 100 mL of anhydrous toluene.

    • Sonicate for 15 minutes to obtain a fine dispersion.

    • Add 1.0 g of this compound and 0.5 mL of triethylamine (as a catalyst) to the suspension.

    • Heat the mixture to reflux (approximately 110°C) and stir vigorously under a nitrogen atmosphere for 24 hours.

  • Washing and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Collect the functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles sequentially with toluene (3 times), ethanol (3 times), and a 1:1 ethanol/water mixture (2 times) to remove unreacted reagents and by-products.

    • Finally, wash with ethanol (2 times) and dry the product in a vacuum oven at 80°C overnight.

Expected Characterization Data

The successful grafting of NPP-amine onto the silica surface can be confirmed by various analytical techniques. The following table summarizes the expected outcomes.

Characterization TechniqueExpected Results
Fourier-Transform Infrared Spectroscopy (FTIR) Appearance of new peaks corresponding to the aromatic C=C stretching (~1590 and 1490 cm⁻¹), C-N stretching (~1340 cm⁻¹), and N-O stretching of the nitro group (~1520 and 1350 cm⁻¹). Reduction in the intensity of the Si-OH peak (~3400 cm⁻¹).
Thermogravimetric Analysis (TGA) Weight loss step between 200°C and 600°C corresponding to the decomposition of the grafted organic layer. The percentage of weight loss can be used to quantify the grafting density.
X-ray Photoelectron Spectroscopy (XPS) Presence of N 1s and C 1s signals confirming the presence of the organic moiety on the surface. High-resolution N 1s spectrum should show a peak at a binding energy characteristic of the nitro group (~406 eV).
Transmission Electron Microscopy (TEM) Visualization of a thin organic layer on the surface of the silica nanoparticles.

Visualization of Experimental Workflow

Surface_Modification_Workflow cluster_activation Silica Activation cluster_grafting Grafting Process cluster_purification Purification Silica Silica Nanoparticles Dispersion1 Disperse in H2O/EtOH Silica->Dispersion1 Sonication1 Sonicate Dispersion1->Sonication1 Stirring Stir at 60°C Sonication1->Stirring Centrifuge1 Centrifuge & Wash Stirring->Centrifuge1 Drying1 Dry at 120°C Centrifuge1->Drying1 Activated_Silica Activated Silica Drying1->Activated_Silica Dispersion2 Disperse in Toluene Activated_Silica->Dispersion2 Add_Reagents Add NPP-amine & TEA Dispersion2->Add_Reagents Reflux Reflux at 110°C Add_Reagents->Reflux Cooling Cool to RT Reflux->Cooling Centrifuge2 Centrifuge & Wash Cooling->Centrifuge2 Drying2 Dry at 80°C Centrifuge2->Drying2 Final_Product NPP-amine Functionalized Silica Drying2->Final_Product

Caption: Workflow for the surface functionalization of silica nanoparticles with this compound.

Application II: Precursor for Functional Polyamides

This compound can be utilized as a precursor to synthesize a diamine monomer, 3-(4-aminophenoxy)propan-1-amine, through the reduction of its nitro group. This resulting diamine can then be polymerized with a diacid chloride to form a functional polyamide. The phenoxy ether linkage enhances solubility and processability, while the pendant amino group (from the reduction) can be used for subsequent modifications.

Experimental Protocol: Synthesis of a Functional Polyamide

This protocol is divided into two main stages: the reduction of the nitro group of NPP-amine and the subsequent polymerization.

Stage 1: Reduction of this compound

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5.0 g of this compound in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 20.0 g of SnCl₂·2H₂O in 30 mL of concentrated HCl.

  • Slowly add the SnCl₂/HCl solution to the NPP-amine solution while stirring in an ice bath.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 10-12.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain 3-(4-aminophenoxy)propan-1-amine as an oily product.

Stage 2: Polyamide Synthesis

Materials:

  • 3-(4-Aminophenoxy)propan-1-amine (from Stage 1)

  • Terephthaloyl chloride

  • N,N-Dimethylacetamide (DMAc)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer

  • Nitrogen inlet

  • Dropping funnel

Procedure:

  • In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve 2.0 g of 3-(4-aminophenoxy)propan-1-amine and 0.5 g of LiCl in 20 mL of anhydrous DMAc.

  • Add 1.5 mL of pyridine to the solution.

  • In a separate flask, dissolve 2.2 g of terephthaloyl chloride in 10 mL of anhydrous DMAc.

  • Slowly add the terephthaloyl chloride solution to the diamine solution at 0°C with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into 200 mL of methanol.

  • Filter the polymer, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 100°C.

Expected Characterization Data
Characterization TechniqueExpected Results for 3-(4-aminophenoxy)propan-1-amineExpected Results for Polyamide
FTIR Spectroscopy Disappearance of nitro group peaks (~1520 and 1350 cm⁻¹). Appearance of N-H stretching bands for the new primary amine (~3300-3400 cm⁻¹).Appearance of amide C=O stretching (~1650 cm⁻¹) and N-H stretching (~3300 cm⁻¹).
¹H NMR Spectroscopy Shift of aromatic protons to higher field due to the electron-donating nature of the amine group compared to the nitro group.Broadening of peaks characteristic of a polymeric structure.
Gel Permeation Chromatography (GPC) Not applicable.Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Not applicable.Determination of the glass transition temperature (Tg).

Visualization of Synthesis Pathway

Polyamide_Synthesis_Pathway NPP_amine This compound Reduction Reduction (SnCl2, HCl) NPP_amine->Reduction Diamine 3-(4-Aminophenoxy)propan-1-amine Reduction->Diamine Polymerization Polymerization (DMAc, Pyridine) Diamine->Polymerization Diacid_Chloride Terephthaloyl Chloride Diacid_Chloride->Polymerization Polyamide Functional Polyamide Polymerization->Polyamide

Caption: Synthetic pathway for a functional polyamide using this compound as a precursor.

Conclusion

References

Application Notes and Protocols for N-Alkylation of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines which are prevalent motifs in pharmaceuticals, agrochemicals, and other functional materials. This document provides detailed experimental protocols for the N-alkylation of 3-(4-nitrophenoxy)propan-1-amine, a versatile building block in medicinal chemistry. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. While direct alkylation is a straightforward approach, it can be prone to over-alkylation.[1][2] Reductive amination offers a more controlled, stepwise method to achieve mono-alkylation.[2][3][4] The choice of method will depend on the desired product, the nature of the alkylating agent, and the required level of selectivity.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes representative quantitative data for the N-alkylation of this compound using two different protocols. These results are illustrative and may vary depending on the specific substrate and reaction conditions.

MethodAlkylating AgentProductSolventBase/Reducing AgentReaction Time (h)Yield (%)Purity (%)
Direct Alkylation Benzyl BromideN-Benzyl-3-(4-nitrophenoxy)propan-1-amineDMFK₂CO₃1275>95 (HPLC)
Reductive Amination BenzaldehydeN-Benzyl-3-(4-nitrophenoxy)propan-1-amineMethanolNaBH(OAc)₃885>98 (HPLC)

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the synthesis of N-benzyl-3-(4-nitrophenoxy)propan-1-amine via direct alkylation with benzyl bromide. This method is a classic SN2 reaction where the amine acts as a nucleophile.[1][5]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-(4-nitrophenoxy)propan-1-amine.

Protocol 2: Reductive Amination

This protocol details the synthesis of N-benzyl-3-(4-nitrophenoxy)propan-1-amine using a two-step, one-pot reductive amination procedure. This method involves the initial formation of an imine between the primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.[2][3][4] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-3-(4-nitrophenoxy)propan-1-amine.

Mandatory Visualization

N_Alkylation_Workflow cluster_start Starting Materials cluster_method1 Method 1: Direct Alkylation cluster_method2 Method 2: Reductive Amination cluster_end Workup & Purification start_amine This compound reaction1 SN2 Reaction start_amine->reaction1 imine_formation Imine Formation start_amine->imine_formation reagent1 Alkyl Halide (e.g., Benzyl Bromide) reagent1->reaction1 base Base (e.g., K₂CO₃) base->reaction1 solvent1 Solvent (e.g., DMF) solvent1->reaction1 workup Aqueous Workup & Extraction reaction1->workup reagent2 Aldehyde/Ketone (e.g., Benzaldehyde) reagent2->imine_formation solvent2 Solvent (e.g., Methanol) solvent2->imine_formation reduction Reduction imine_formation->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction reduction->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for N-alkylation of this compound.

References

Application of 3-(4-Nitrophenoxy)propan-1-amine as a Linker in Bioconjugation: A Review of Related Self-Immolative Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific examples of 3-(4-Nitrophenoxy)propan-1-amine being utilized as a standalone linker in bioconjugation. However, the core chemical motifs of this molecule—a nitrophenoxy group and a primary amine—are integral components of more complex and widely used self-immolative linkers in the development of antibody-drug conjugates (ADCs) and other targeted therapies. This document will, therefore, focus on the principles and applications of a closely related and well-documented class of linkers: the p-aminobenzyl alcohol (PABA)-based self-immolative linkers, which often employ p-nitrophenoxy chemistry in their synthesis and mechanism of action.

Application Notes: p-Aminobenzyl Alcohol (PABA)-Based Self-Immolative Linkers

Self-immolative linkers are designed to be stable in systemic circulation and to release a conjugated payload (e.g., a cytotoxic drug) in a controlled manner upon a specific triggering event, such as enzymatic cleavage within a target cell. The PABA moiety is a cornerstone of many such systems.

A key feature of these linkers is their ability to undergo a 1,6-elimination reaction, which is an electronic cascade that results in the release of the payload. This process is often initiated by the enzymatic cleavage of a cap on the aniline nitrogen of the PABA group. The p-nitrophenoxy group is frequently employed as an excellent leaving group in the synthesis of the drug-linker construct, particularly in the formation of carbamate linkages with the payload.

Applications in Antibody-Drug Conjugates (ADCs):

In the context of ADCs, a PABA-based self-immolative linker is typically positioned between a dipeptide (e.g., valine-citrulline) that is cleavable by lysosomal proteases like Cathepsin B, and the cytotoxic drug. Upon internalization of the ADC into a cancer cell and trafficking to the lysosome, Cathepsin B cleaves the dipeptide, exposing the aniline nitrogen of the PABA linker. This initiates the 1,6-elimination, leading to the release of the unmodified drug, which can then exert its cytotoxic effect.

Advantages of PABA-Based Self-Immolative Linkers:

  • Traceless Release: The self-immolative mechanism ensures that the released drug is in its native, unmodified form, which is often crucial for its pharmacological activity.

  • Tunable Stability: The stability of the linker can be modulated by modifying the dipeptide sequence or the carbamate linkage to the drug.

  • Versatility: The PABA core can be functionalized with various payloads containing amine or hydroxyl groups.

Experimental Protocols

The following protocols describe a representative workflow for the synthesis and conjugation of a PABA-based self-immolative linker system.

Protocol 1: Synthesis of a Drug-Linker Intermediate with a p-Nitrophenyl Carbonate Activated Payload

This protocol outlines the activation of a payload containing a hydroxyl group with p-nitrophenyl chloroformate and its subsequent conjugation to a PABA-dipeptide linker.

Materials:

  • Payload with a free hydroxyl group (e.g., a derivative of doxorubicin)

  • p-Nitrophenyl chloroformate

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Maleimide-Val-Cit-PABA-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Activation of the Payload:

    • Dissolve the payload (1 eq) in anhydrous DCM.

    • Add pyridine (1.2 eq) and cool the solution to 0 °C.

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the activated payload by silica gel chromatography.

  • Conjugation to the PABA-Dipeptide Linker:

    • Dissolve Maleimide-Val-Cit-PABA-OH (1 eq) in anhydrous DMF.

    • Add DIC (1.2 eq) and stir for 15 minutes at room temperature.

    • Add the activated payload (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final drug-linker conjugate by preparative HPLC.

Data Presentation:
ParameterValue
Payload Activation Reaction Time 4 - 6 hours
Payload Activation Temperature 0 °C to Room Temperature
Payload Activation Yield 70 - 85%
Conjugation Reaction Time 12 - 18 hours
Conjugation Temperature Room Temperature
Drug-Linker Conjugate Yield 50 - 65%

Visualizations

experimental_workflow cluster_activation Payload Activation cluster_conjugation Drug-Linker Conjugation start_activation Payload + Pyridine in DCM add_pnpc Add p-Nitrophenyl Chloroformate start_activation->add_pnpc react_activation React for 4-6h add_pnpc->react_activation workup_activation Aqueous Workup react_activation->workup_activation purify_activation Silica Gel Chromatography workup_activation->purify_activation activated_payload Activated Payload purify_activation->activated_payload add_activated_payload Add Activated Payload activated_payload->add_activated_payload start_conjugation Maleimide-Val-Cit-PABA-OH + DIC in DMF start_conjugation->add_activated_payload react_conjugation React for 12-18h add_activated_payload->react_conjugation workup_conjugation Aqueous Workup react_conjugation->workup_conjugation purify_conjugation Preparative HPLC workup_conjugation->purify_conjugation final_product Drug-Linker Conjugate purify_conjugation->final_product

Caption: Experimental workflow for the synthesis of a drug-linker conjugate.

self_immolation_mechanism adc_lysosome ADC in Lysosome cathepsin_cleavage Cathepsin B Cleavage of Dipeptide adc_lysosome->cathepsin_cleavage exposed_aniline PABA with Exposed Aniline Group cathepsin_cleavage->exposed_aniline elimination 1,6-Elimination (Self-Immolation) exposed_aniline->elimination drug_release Release of Free Drug elimination->drug_release byproducts Release of CO2 and Aza-quinone Methide elimination->byproducts

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(4-Nitrophenoxy)propan-1-amine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My purified this compound appears as a colored oil or solid. How can I decolorize it?

A1: The color in your product likely arises from residual starting materials or byproducts. A common synthetic route to this compound is the Williamson ether synthesis from 4-nitrophenol and a 3-halopropan-1-amine derivative. Incomplete reaction or side reactions can lead to colored impurities.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Heat the mixture for a short period and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Solution 2: Column Chromatography. If recrystallization is ineffective, column chromatography is a highly effective method for separating colored impurities from your desired product.

Q2: I am observing significant product loss during the purification process. What are the common causes and how can I mitigate this?

A2: Product loss can occur at various stages of purification. Identifying the step where the loss is happening is key to resolving the issue.

  • During Acid-Base Extraction:

    • Incomplete Extraction: Ensure you are using the correct pH for extraction. To extract the basic amine into the aqueous layer, the pH should be sufficiently acidic (typically pH < 2). Conversely, to recover the amine from the aqueous layer, the solution must be made basic (typically pH > 12).

    • Emulsion Formation: Emulsions can trap your product between the organic and aqueous layers. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • During Recrystallization:

    • Using Too Much Solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • During Column Chromatography:

    • Improper Solvent System: If the eluent is too polar, your compound may elute too quickly with poor separation. Conversely, if it's not polar enough, your compound may not elute at all. Optimize your solvent system using Thin Layer Chromatography (TLC) beforehand.

    • Adsorption to Silica Gel: Amines can sometimes irreversibly adsorb to the acidic silica gel. To prevent this, you can add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent.

Q3: I am performing column chromatography on silica gel, and my amine product is streaking badly on the TLC plate and the column. What can I do?

A3: Streaking of amines on silica gel is a common issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.

  • Solution 1: Add a Basic Modifier. As mentioned above, adding a small amount of a competing base like triethylamine or ammonia to your mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Solution 2: Use a Different Stationary Phase. Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica columns are commercially available and are specifically designed for the purification of basic compounds.[1]

  • Solution 3: Reversed-Phase Chromatography. If normal-phase chromatography remains problematic, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective alternative.

Q4: What are the likely impurities in my crude this compound?

A4: The impurities will depend on the synthetic route. Assuming a Williamson ether synthesis from 4-nitrophenol and a 3-halopropan-1-amine derivative, common impurities could include:

  • Unreacted 4-nitrophenol: This is an acidic impurity and can be removed by a basic wash (e.g., with 1M NaOH) during an acid-base extraction.

  • Unreacted 3-halopropan-1-amine derivative: This is a basic impurity.

  • Products of side reactions: Depending on the reaction conditions, side products from elimination reactions or reactions with the solvent could be present.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound.

Acid-Base Extraction

This technique is useful for separating the basic this compound from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will move to the aqueous layer. Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1 M HCl to ensure all the amine has been extracted.

  • Removal of Acidic Impurities (Optional): The remaining organic layer can be washed with a 1 M sodium hydroxide (NaOH) solution to remove any acidic impurities like unreacted 4-nitrophenol.

  • Recovery of the Amine: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 6 M NaOH with stirring until the solution is strongly basic (pH > 12), which will deprotonate the amine salt, causing the free amine to precipitate or form an oil.

  • Final Extraction and Drying: Extract the free amine back into an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Column Chromatography

This method is highly effective for achieving high purity.

  • Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a suitable eluent, for example, a mixture of ethyl acetate and hexane.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., from 20% to 60% ethyl acetate in hexane). The less polar impurities will elute first, followed by the more polar amine product.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent.

Recrystallization

Recrystallization is a good final purification step to obtain crystalline material.

  • Solvent Selection: Experimentally determine a suitable solvent or solvent pair. A good solvent will dissolve the compound well when hot but poorly when cold. Alcohols like ethanol or isopropanol, or a mixed solvent system like ethanol/water, could be good starting points.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them.

Data Presentation

The following tables summarize typical parameters for the purification of aromatic amines, which can be adapted for this compound.

Table 1: Acid-Base Extraction Parameters

ParameterValue/ReagentPurpose
Organic SolventDichloromethane, Ethyl AcetateDissolving the crude product.
Acidic Solution1 M HClTo protonate the amine and extract it into the aqueous phase.[3]
Basic Solution1 M NaOH, 6 M NaOHTo remove acidic impurities and to deprotonate the amine salt for recovery.[3]
Final pH for Recovery> 12To ensure the amine is in its free base form for extraction.

Table 2: Column Chromatography Conditions

ParameterStationary PhaseMobile Phase (Eluent)
Normal Phase Silica Gel (100-200 mesh)Ethyl Acetate/Hexane (gradient) with 0.5-1% Triethylamine
Neutral or Basic AluminaEthyl Acetate/Hexane (gradient)
Amine-functionalized SilicaEthyl Acetate/Hexane (gradient)
Reversed Phase C18 SilicaAcetonitrile/Water (with buffer, e.g., formic acid)

Table 3: Potential Recrystallization Solvents

SolventComments
EthanolA common choice for many organic compounds.
IsopropanolAnother good option, less volatile than ethanol.
Ethanol/WaterA mixed solvent system that can be effective if the compound is too soluble in pure ethanol.
Ethyl Acetate/HexaneA non-polar/polar mixture that can also be used for recrystallization.

Mandatory Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Organic Solvent start->dissolve acid_base Acid-Base Extraction dissolve->acid_base  Initial Cleanup check_purity Check Purity (TLC, NMR, etc.) acid_base->check_purity column Column Chromatography recrystallize Recrystallization column->recrystallize Further Purification end Pure Product recrystallize->end check_purity->column Impurities Present check_purity->end Pure

Caption: A general experimental workflow for the purification of this compound.

acid_base_extraction cluster_0 Separatory Funnel cluster_1 Recovery Flask crude_org Crude Product in Organic Solvent add_hcl Add 1 M HCl Shake and Separate crude_org->add_hcl org_layer1 Organic Layer (Neutral/Acidic Impurities) add_hcl->org_layer1 aq_layer1 Aqueous Layer (Protonated Amine) add_hcl->aq_layer1 add_naoh Add 6 M NaOH (pH > 12) aq_layer1->add_naoh free_amine Free Amine (Oil or Precipitate) add_naoh->free_amine extract_final Extract with Organic Solvent, Dry and Evaporate free_amine->extract_final pure_product Purified Amine extract_final->pure_product

Caption: A diagram illustrating the acid-base extraction workflow for amine purification.

References

Technical Support Center: Recrystallization of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-(4-Nitrophenoxy)propan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Due to the presence of a polar nitro group, an ether linkage, and a primary amine, this compound is expected to be a polar molecule. It is likely soluble in polar organic solvents and may have some solubility in water, particularly at elevated temperatures or under acidic conditions. Lower aliphatic amines are generally soluble in water, but solubility decreases as the carbon chain length increases. Aromatic amines can be sparingly soluble in water but dissolve in organic solvents.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble when hot) and a "poor" or "anti-solvent" (in which the compound is less soluble when cold) is often effective. Common mixtures to try include:

    • Ethanol/Water

    • Methanol/Water

    • Acetone/Hexane

    • Ethyl acetate/Heptane

  • Single Solvent Systems: Polar protic solvents may be suitable. Isopropanol is often a good choice for compounds with similar functionalities.

Q3: My compound "oils out" instead of crystallizing. What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue with amines. This typically occurs when the melting point of the solute is lower than the boiling point of the solvent or when there are significant impurities. Here are some strategies to overcome this:

  • Slow down the cooling rate: Allow the solution to cool to room temperature gradually before transferring it to an ice bath.

  • Use a seed crystal: If you have a small amount of pure, solid material, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Adjust the solvent system: Try a different solvent or a mixed solvent system. Using a slightly larger proportion of the "poor" solvent in a mixed system can sometimes promote crystallization.

  • Convert to a salt: Reacting the amine with an acid (e.g., hydrochloric acid, oxalic acid) to form the corresponding salt will significantly increase the melting point and often improves crystallization properties. The salt can then be recrystallized, and if necessary, the free base can be regenerated afterward.

Q4: I am getting a very low yield after recrystallization. What are the common causes?

Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize along with the impurities. Ensure your filtration apparatus is pre-heated.

  • Inappropriate solvent choice: If the compound has high solubility in the cold solvent, a significant amount will be lost.

  • Washing with too much cold solvent: During the final filtration, wash the crystals with a minimal amount of ice-cold solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound will not dissolve in the hot solvent. The solvent is not appropriate for the compound.Try a more polar solvent or a different solvent system.
Compound dissolves in the cold solvent. The solvent is too good a solvent for the compound at all temperatures.Select a less polar solvent or a mixed solvent system where the compound has lower solubility at room temperature.
No crystals form upon cooling. The solution is not supersaturated. The solution is too dilute. Impurities are inhibiting crystallization.- Evaporate some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.- Add a seed crystal of the pure compound.
Crystallization happens too quickly, forming fine powder. The solution is too concentrated. The solution was cooled too rapidly.- Reheat the solution and add a small amount of additional "good" solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The recrystallized product is colored. Colored impurities are present. The compound itself may be colored.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- The inherent color of a nitrophenoxy compound is often yellow or orange.
The melting point of the recrystallized product is broad or lower than expected. The product is still impure. The product is wet.- Repeat the recrystallization, perhaps with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum.

Data Presentation

Table 1: Recommended Starting Solvents for Recrystallization Screening

Solvent SystemTypeRationale
IsopropanolSingle SolventA good starting point for moderately polar compounds.
Ethanol / WaterMixed SolventEthanol dissolves the polar organic compound, and water acts as an anti-solvent. The ratio can be adjusted for optimal results.
Methanol / WaterMixed SolventSimilar to ethanol/water, but methanol is more polar.
Acetone / HexaneMixed SolventAcetone is a polar aprotic solvent, while hexane is a nonpolar anti-solvent.
Ethyl Acetate / HeptaneMixed SolventA common system for compounds of intermediate polarity.

Table 2: Properties of this compound Hydrochloride Salt

PropertyValueReference
AppearanceWhite crystalline solid[1]
Melting Point~165-170 °C[1]
SolubilitySoluble in water and some organic solvents[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure (Starting Point)

This protocol is a general guideline and will likely require optimization for your specific sample and purity requirements.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of your crude this compound in the recommended solvents from Table 1. A good recrystallization solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (or the mixed solvent system). Heat the mixture on a hotplate with stirring until the solvent is boiling and the solid has completely dissolved. If using a mixed solvent system, dissolve the crude product in the "good" solvent first, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Oiling_Out start Compound 'Oils Out' During Cooling decision Select a Strategy start->decision slow_cooling Decrease Cooling Rate decision->slow_cooling Option 1 change_solvent Change Solvent or Solvent Ratio decision->change_solvent Option 2 seed_crystal Add a Seed Crystal decision->seed_crystal Option 3 form_salt Convert to a Salt (e.g., Hydrochloride) decision->form_salt Option 4 outcome Crystalline Product slow_cooling->outcome change_solvent->outcome seed_crystal->outcome form_salt->outcome

Caption: Decision-making workflow for troubleshooting the "oiling out" of this compound.

References

Technical Support Center: Synthesis of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(4-Nitrophenoxy)propan-1-amine. Our aim is to help you identify and resolve common issues related to impurities and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an N-protected 3-halopropan-1-amine, such as N-(3-bromopropyl)phthalimide. The final step involves the deprotection of the amine group.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Several impurities can arise during the synthesis of this compound. The most common include:

  • Unreacted Starting Materials: Residual 4-nitrophenol and the 3-halopropan-1-amine derivative.

  • Dialkylated Product: The secondary amine of the product can react with another molecule of the alkyl halide, leading to a dialkylated impurity.

  • Elimination Byproduct: The basic conditions of the reaction can promote the elimination of HBr from N-(3-bromopropyl)phthalimide, resulting in N-allylphthalimide.

  • Solvent and Reagent Residues: Residual high-boiling solvents (like DMF or DMSO) and excess base.

Q3: My reaction is complete, but the crude product is a dark oil instead of a solid. What could be the reason?

A3: The presence of a dark oil often indicates the presence of impurities that are depressing the melting point of your product. This could be due to residual high-boiling point solvents such as DMF or DMSO, or significant amounts of side products. It is also possible that some degradation of the nitro-aromatic compound has occurred. An initial workup with an aqueous wash to remove the solvent followed by an attempt to crystallize the product from a suitable solvent system is recommended.

Q4: I am having trouble removing the unreacted 4-nitrophenol from my product. What is the best purification strategy?

A4: Since 4-nitrophenol is acidic, it can be effectively removed by an aqueous base wash during the workup. By dissolving the crude product in an organic solvent like ethyl acetate or dichloromethane and washing it with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), the 4-nitrophenol will be deprotonated and extracted into the aqueous layer. The desired product, being a basic amine, will remain in the organic layer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC. If starting materials are still present, consider increasing the reaction time or temperature. Ensure the base used is sufficiently strong and dry.
Side reactions, such as elimination.[1][2]Use a less sterically hindered base. Running the reaction at a lower temperature may also favor the desired SN2 reaction over elimination.[1][3]
Product lost during workup.Ensure the pH of the aqueous layer is appropriate during extraction to keep your product in the organic phase. Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.
Product Contaminated with Starting Material Inefficient purification.For residual 4-nitrophenol, perform an alkaline wash as described in the FAQs. For the alkyl halide, consider purification by column chromatography.
Incomplete reaction.Drive the reaction to completion by adding a slight excess of one reagent (if the other is more valuable) or by extending the reaction time.
Multiple Spots on TLC After Reaction Formation of side products.Identify the side products if possible (e.g., by comparing with standards of potential byproducts on TLC). Optimize reaction conditions (temperature, base, solvent) to minimize their formation.[1]
Degradation of product or starting materials.Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your compounds are sensitive to oxidation. Avoid excessive heating.
Difficulty in Crystallization Presence of impurities.Purify the crude product further using column chromatography before attempting recrystallization.
Incorrect solvent system.Perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. A good solvent will dissolve the compound when hot but not when cold.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

  • Deprotonation: Add a base, such as potassium carbonate (K2CO3, 1.5 eq) or sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

  • Nucleophilic Substitution: Add N-(3-bromopropyl)phthalimide (1.0 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 1M NaOH solution to remove unreacted 4-nitrophenol, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected intermediate.

  • Deprotection: Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 eq). Reflux the mixture for 2-4 hours.

  • Final Workup: After cooling, filter the precipitated phthalhydrazide. Concentrate the filtrate and dissolve the residue in dilute HCl. Wash with dichloromethane to remove any organic impurities. Basify the aqueous layer with NaOH and extract the product with dichloromethane.

  • Purification: Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a binary solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Isopropanol or ethanol-water mixtures are often good starting points.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_workup Workup & Deprotection cluster_purification Purification 4-Nitrophenol 4-Nitrophenol SN2 Reaction SN2 Reaction 4-Nitrophenol->SN2 Reaction N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide N-(3-bromopropyl)phthalimide->SN2 Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->SN2 Reaction Aqueous Workup Aqueous Workup SN2 Reaction->Aqueous Workup Crude Intermediate Hydrazine Deprotection Hydrazine Deprotection Aqueous Workup->Hydrazine Deprotection Column Chromatography Column Chromatography Hydrazine Deprotection->Column Chromatography Crude Product Recrystallization Recrystallization Hydrazine Deprotection->Recrystallization Crude Product Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reaction_Completion Check Reaction Completion via TLC Low_Yield->Check_Reaction_Completion Yes Impure_Product Impure Product on TLC? Low_Yield->Impure_Product No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Base) Check_Reaction_Completion->Optimize_Conditions Optimize_Conditions->Impure_Product Identify_Impurities Identify Impurities (Starting Material, Side Products) Impure_Product->Identify_Impurities Yes Pure_Product Pure Product Obtained Impure_Product->Pure_Product No Alkaline_Wash Perform Alkaline Wash for Acidic Impurities Identify_Impurities->Alkaline_Wash Column_Chromatography Perform Column Chromatography Alkaline_Wash->Column_Chromatography Column_Chromatography->Pure_Product End End Pure_Product->End

Caption: A logical troubleshooting workflow for common issues encountered during the synthesis.

References

common side reactions in the synthesis of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(4-Nitrophenoxy)propan-1-amine. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential challenges during the experimental process.

Experimental Protocol

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the reaction of a deprotonated p-nitrophenol (p-nitrophenoxide) with an N-protected 3-halopropan-1-amine, followed by deprotection. Direct use of 3-amino-1-propanol is challenging due to the competing nucleophilicity of the amine and hydroxyl groups.

General Protocol:

  • Protection of the Amine: The amino group of 3-amino-1-propanol is first protected to prevent side reactions. A common protecting group is tert-butyloxycarbonyl (Boc).

  • Halogenation: The hydroxyl group of the N-protected 3-amino-1-propanol is converted to a good leaving group, typically a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate).

  • Williamson Ether Synthesis: p-Nitrophenol is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the p-nitrophenoxide. This is then reacted with the N-protected 3-halopropan-1-amine.

  • Deprotection: The protecting group is removed from the amine to yield the final product, this compound.

  • Purification: The crude product is purified, typically by column chromatography or acid-base extraction, to remove any unreacted starting materials and side products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete deprotonation of p-nitrophenol.Use a stronger base (e.g., NaH) and ensure anhydrous conditions.
Poor leaving group on the propanamine derivative.Convert the hydroxyl group to a better leaving group like tosylate or iodide.
Steric hindrance.Ensure the use of a primary halide or sulfonate.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for side product formation.
Presence of Alkene Byproduct E2 elimination is competing with the SN2 reaction.Use a less sterically hindered base. Lower the reaction temperature.[1]
Presence of C-Alkylated Byproduct The phenoxide ion is an ambident nucleophile.Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1]
Presence of N-Alkylated Byproduct The deprotected amine has reacted with the halo-precursor.Ensure complete consumption of the halo-precursor before deprotection.
Intramolecular Cyclization The amino group of the product attacks the propyl chain.This is less likely under standard Williamson conditions but can be minimized by keeping the temperature low and reaction times optimal.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions are E2 elimination of the alkyl halide to form an alkene, C-alkylation of the p-nitrophenoxide ring, and potential N-alkylation if the amino group is not properly protected.

Q2: Why is it necessary to protect the amino group of 3-amino-1-propanol?

A2: The amino group is a better nucleophile than the hydroxyl group and would preferentially attack the alkylating agent, leading to N-alkylation instead of the desired O-alkylation (ether formation).[2]

Q3: How can I minimize the formation of the E2 elimination byproduct?

A3: To minimize the E2 elimination byproduct, you should use a primary alkyl halide, a less sterically hindered base, and maintain a lower reaction temperature, as lower temperatures generally favor the SN2 reaction over the E2 reaction.[1]

Q4: I am observing C-alkylation of the p-nitrophenol. How can I favor O-alkylation?

A4: The choice of solvent is crucial. Using polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile generally favors O-alkylation. Protic solvents can lead to more C-alkylation.[1]

Q5: My reaction is very slow or is not going to completion. What can I do?

A5: A sluggish reaction can be due to several factors. Ensure you are using a strong enough base to fully deprotonate the p-nitrophenol. Using a polar aprotic solvent can also increase the reaction rate. If the reaction is still slow, you can try gently heating the reaction mixture, but be mindful that higher temperatures can promote side reactions like elimination.

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_main Desired Reaction (SN2) cluster_side Side Reactions Reactants 4-Nitrophenoxide + N-Boc-3-halopropanamine Desired_Product This compound (O-Alkylation) Reactants->Desired_Product E2_Elimination N-Boc-allyl-amine (Elimination) Reactants->E2_Elimination C_Alkylation 2-alkyl-4-nitrophenol (C-Alkylation) Reactants->C_Alkylation N_Alkylation N-alkylated-3-amino-1-propanol (if unprotected amine) Reactants->N_Alkylation

Caption: Desired reaction and potential side reactions.

troubleshooting_logic Problem Low Yield or Impure Product Check_Starting_Materials Check Purity of Starting Materials Problem->Check_Starting_Materials Check_Reaction_Conditions Review Reaction Conditions Problem->Check_Reaction_Conditions Analyze_Byproducts Analyze Byproducts (NMR, GC-MS) Problem->Analyze_Byproducts Adjust_Base Use stronger base (NaH) Check_Reaction_Conditions->Adjust_Base Incomplete reaction? Adjust_Solvent Use polar aprotic solvent (DMF) Check_Reaction_Conditions->Adjust_Solvent Slow reaction? Adjust_Temperature Increase temperature cautiously Check_Reaction_Conditions->Adjust_Temperature No reaction? Alkene_Detected Lower temperature, use less bulky base Analyze_Byproducts->Alkene_Detected Alkene byproduct? C_Alkylation_Detected Ensure polar aprotic solvent Analyze_Byproducts->C_Alkylation_Detected C-Alkylated byproduct? N_Alkylation_Detected Verify amine protection Analyze_Byproducts->N_Alkylation_Detected N-Alkylated byproduct?

Caption: Troubleshooting logic for synthesis optimization.

References

Optimizing Reaction Conditions for 3-(4-Nitrophenoxy)propan-1-amine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3-(4-nitrophenoxy)propan-1-amine. This valuable intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction that, while powerful, can present several challenges. This guide will address common issues encountered during the experimental process to enhance yield, purity, and reproducibility.

Troubleshooting Guide

This section is designed to provide solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Deprotonation of 3-Amino-1-propanol: The alkoxide, the active nucleophile, is not being efficiently generated.- Use a stronger base: Switch from a weaker base like potassium carbonate (K₂CO₃) to a stronger, non-nucleophilic base such as sodium hydride (NaH). - Ensure anhydrous conditions: Water will quench the strong base and inhibit alkoxide formation. Use oven-dried glassware and anhydrous solvents.
Poor Leaving Group on the Aromatic Ring: The halide on the 4-nitro-substituted benzene is not being displaced effectively.- Use a more reactive leaving group: The reactivity order for SNAr is generally F > Cl > Br > I. 1-Fluoro-4-nitrobenzene is often the most effective electrophile for this reaction.
Low Reaction Temperature: The activation energy for the reaction is not being overcome.- Increase the reaction temperature: SNAr reactions often require elevated temperatures, typically in the range of 80-120 °C. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.
Steric Hindrance: Although less common in this specific reaction, bulky substituents on either reactant can slow the reaction rate.- This is less of a concern with the specified reactants but ensure that no unintended bulky protecting groups are present.
Formation of Multiple Products (Low Purity) N-Alkylation of 3-Amino-1-propanol: The amine group of 3-amino-1-propanol can also act as a nucleophile, leading to the formation of a secondary amine byproduct.- Use a large excess of 3-amino-1-propanol: This will favor the desired O-alkylation by statistical probability. - Protect the amine group: Temporarily protect the amine of 3-amino-1-propanol (e.g., as a carbamate) before the reaction and deprotect it after the ether linkage is formed.
Dialkylation of 3-Amino-1-propanol: Both the hydroxyl and amino groups react with the electrophile.- Control the stoichiometry: Use a molar ratio where the 4-nitrohalobenzene is the limiting reagent.
Elimination Side Reactions: While less common with aromatic substrates, it is a possibility with certain starting materials or conditions.- Use a primary halide on the alkyl chain if the synthesis were reversed: In this case, the aromatic halide is used, which does not undergo elimination. This is a general principle of Williamson ether synthesis to avoid this issue.
Difficult Product Isolation Emulsion Formation During Workup: The product and byproducts may act as surfactants, making the separation of organic and aqueous layers difficult.- Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help to break up emulsions. - Filter the entire mixture through a pad of celite.
Product is Water-Soluble: The amine group can be protonated, leading to loss of product into the aqueous layer during acidic washes.- Perform the aqueous workup under basic conditions: Use a dilute solution of sodium bicarbonate or sodium carbonate to wash the organic layer. - Carefully basify the aqueous layer and back-extract: If the product is suspected to be in the aqueous layer, basify it to a pH > 10 and extract with an organic solvent like ethyl acetate or dichloromethane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction involves the nucleophilic attack of the deprotonated hydroxyl group of 3-amino-1-propanol (the alkoxide) on the electron-deficient aromatic ring of a 4-halonitrobenzene. The nitro group is crucial as it is a strong electron-withdrawing group that activates the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex intermediate.

Q2: Which solvent is most suitable for this reaction?

A2: Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the base, leaving a more "naked" and reactive alkoxide. Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The consumption of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress. Staining with potassium permanganate or ninhydrin can help visualize the spots.

Q4: What is the best way to purify the final product?

A4: The product, being a primary amine, is basic. This property can be exploited for purification. An acid-base extraction is a highly effective method to separate the basic product from neutral or acidic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl), which protonates the amine and transfers it to the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the pure amine product is extracted back into an organic solvent. Further purification can be achieved by column chromatography if necessary.

Q5: My final product is a dark oil, is this normal?

A5: It is not uncommon for crude amine products, especially those involving nitro-aromatic compounds, to be colored. The color can be due to minor impurities or oxidation. Purification by acid-base extraction and/or column chromatography should yield a purer, often lighter-colored product. If the product is expected to be a solid, the oil may crystallize upon standing or by trituration with a non-polar solvent like hexane.

Experimental Protocols

General Synthesis of this compound

  • Materials:

    • 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)

    • 3-Amino-1-propanol

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • 1 M Hydrochloric Acid (HCl)

    • 1 M Sodium Hydroxide (NaOH)

    • Saturated Sodium Chloride solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3-amino-1-propanol (2.0-3.0 equivalents) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 1-fluoro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by acid-base extraction or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for SNAr reactions of this type. Note that optimal conditions should be determined experimentally.

Table 1: Reactant Stoichiometry

Reactant Molar Equivalents Purpose
4-Halonitrobenzene1.0Electrophile
3-Amino-1-propanol2.0 - 3.0Nucleophile (excess to minimize N-alkylation)
Base (e.g., NaH)1.1 - 1.5To deprotonate the alcohol

Table 2: Reaction Conditions

Parameter Typical Range Notes
Solvent DMF, DMSO, AcetonitrilePolar aprotic
Temperature 80 - 120 °CMay require optimization
Reaction Time 2 - 24 hoursMonitor by TLC
Atmosphere Inert (N₂ or Ar)Especially when using NaH

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction SNAr Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reactants Dissolve 3-amino-1-propanol in anhydrous DMF add_base Add NaH at 0°C under N2 stir Stir for 30 min at RT add_electrophile Add 1-fluoro-4-nitrobenzene stir->add_electrophile heat Heat to 80-100°C monitor Monitor by TLC quench Quench with H2O monitor->quench extract Extract with Et2O wash Wash with H2O & Brine dry Dry (MgSO4) & Concentrate purify Acid-Base Extraction or Column Chromatography dry->purify final_product This compound purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Addressing Low Yield cluster_purity Improving Purity start Low Yield or Impure Product check_base Incomplete Deprotonation? start->check_base check_side_reactions Side Reactions Occurring? start->check_side_reactions sol_base Use Stronger Base (NaH) Ensure Anhydrous Conditions check_base->sol_base Yes check_temp Reaction Temp Too Low? check_base->check_temp No sol_temp Increase Temperature (80-120°C) Monitor by TLC check_temp->sol_temp Yes sol_n_alkylation N-Alkylation? Use Excess Aminopropanol or Protect Amine check_side_reactions->sol_n_alkylation Yes

Caption: Troubleshooting logic for optimizing the synthesis reaction.

safe handling and storage of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 3-(4-Nitrophenoxy)propan-1-amine (CAS No. 100841-04-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a chemical that requires careful handling due to its potential hazards. Direct contact can cause skin and eye irritation. Ingestion or inhalation may also be harmful. As with many nitroaromatic compounds, there is a potential for thermal decomposition at high temperatures, which can be exothermic and potentially violent.[1][2] It is crucial to consult the Safety Data Sheet (SDS) for detailed hazard information.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When working with this compound, appropriate personal protective equipment is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If working with the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.

All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Q3: What are the proper storage conditions for this compound?

A3: To ensure the stability and safety of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Recommended storage temperatures are typically between 2-8°C.[3] It is important to keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.

Q4: What should I do in case of accidental exposure?

A4: In the event of accidental exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After skin contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents. Reactions with these materials can be vigorous and potentially hazardous. It is also advisable to avoid contact with strong acids and bases unless part of a planned experimental procedure.

Quantitative Data Summary

PropertyValue
CAS Number 100841-04-1
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.20 g/mol
Boiling Point 355°C at 760 mmHg
Flash Point 168.5°C
Density 1.211 g/cm³
Storage Temperature 2-8°C

Note: The physical properties listed are based on available data and may vary slightly.[3]

Experimental Protocols

As this compound is primarily used as a synthetic intermediate, a general protocol for a representative reaction, such as N-alkylation, is provided below.

General Protocol for N-Alkylation

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine). Stir the mixture at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Slowly add 1 equivalent of the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 50-80°C) and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate can then be concentrated under reduced pressure. The residue is typically purified by extraction with a suitable organic solvent, followed by washing with water and brine.

  • Purification: The crude product can be further purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The final product should be characterized by standard analytical methods (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting Guide

Below is a troubleshooting guide for common issues that may be encountered during the synthesis and handling of this compound.

Issue 1: Incomplete or Slow Reaction

  • Possible Cause: Insufficiently anhydrous conditions.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Possible Cause: Inadequate base strength or solubility.

    • Solution: Consider using a stronger base or a solvent in which the base is more soluble. Phase-transfer catalysts can also be employed in biphasic systems.

  • Possible Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature while carefully monitoring for any side product formation.

  • Possible Cause: Poor reactivity of the alkylating agent.

    • Solution: Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).

Issue 2: Formation of Multiple Products

  • Possible Cause: Over-alkylation of the amine.

    • Solution: Use a controlled stoichiometry of the alkylating agent (closer to 1 equivalent). Adding the alkylating agent slowly and at a lower temperature can also help minimize this.

  • Possible Cause: Side reactions involving the nitro group.

    • Solution: The nitro group can be susceptible to reduction. Ensure that no reducing agents are present as impurities. If the reaction conditions are harsh, consider protecting the nitro group, although this adds extra synthetic steps.

  • Possible Cause: Degradation of starting material or product.

    • Solution: Nitroaromatic compounds can be sensitive to heat and light.[1] Protect the reaction from light and avoid excessively high temperatures.

Issue 3: Difficulty in Product Isolation/Purification

  • Possible Cause: Product is highly polar and water-soluble.

    • Solution: During aqueous work-up, saturate the aqueous layer with sodium chloride to decrease the solubility of the product. Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.

  • Possible Cause: Product co-elutes with starting material or impurities during chromatography.

    • Solution: Optimize the eluent system for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary. Consider alternative purification techniques like preparative HPLC or crystallization.

Visualization

The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction in a synthesis involving this compound.

G Troubleshooting Workflow: Incomplete Reaction start Incomplete Reaction Observed (via TLC, LC-MS, etc.) check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions reagents_ok Reagents are Correct check_reagents->reagents_ok Yes reagents_issue Incorrect Reagents/ Stoichiometry check_reagents->reagents_issue No conditions_ok Conditions are as per Protocol check_conditions->conditions_ok Yes conditions_issue Deviation from Protocol check_conditions->conditions_issue No reagents_ok->conditions_ok investigate_further Investigate Further: - Catalyst deactivation? - Inhibitor present? reagents_ok->investigate_further re_run_prep Prepare Fresh Reagents/ Adjust Stoichiometry reagents_issue->re_run_prep conditions_ok->reagents_ok conditions_ok->investigate_further re_run_cond Adjust Conditions/ Re-run Experiment conditions_issue->re_run_cond end Reaction Optimized/ Problem Solved re_run_prep->end re_run_cond->end optimize Systematically Optimize: - Temperature - Solvent - Base investigate_further->optimize optimize->end

References

3-(4-Nitrophenoxy)propan-1-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-(4-Nitrophenoxy)propan-1-amine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The main stability concerns for this compound revolve around its three key functional groups: the nitroaromatic ring, the ether linkage, and the primary amine. These groups make the molecule susceptible to degradation under certain conditions, including:

  • Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light, potentially leading to decomposition.

  • Thermal Degradation: High temperatures can lead to the breakdown of the molecule.

  • Oxidative Degradation: The primary amine and the electron-rich aromatic ring can be prone to oxidation.

Q2: What are the likely degradation pathways for this compound?

Based on the structure of the molecule, two primary degradation pathways can be anticipated:

  • Hydrolysis of the Ether Bond: This would result in the formation of 4-nitrophenol and 3-aminopropanol. This is more likely to occur under harsh pH conditions and with heat.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, forming 3-(4-aminophenoxy)propan-1-amine. This can occur in the presence of reducing agents or under certain catalytic conditions.

It is important to note that specific experimental data on the degradation pathways of this compound is limited, and these pathways are proposed based on general chemical principles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a sample stored in solution. Degradation of the compound.Prepare fresh solutions for analysis. If the solution must be stored, keep it at a low temperature (2-8°C) and protected from light. Analyze the solution at different time points to assess stability.
Discoloration (e.g., yellowing) of the solid compound upon storage. Potential photodegradation or oxidation.Store the solid compound in a tightly sealed container, protected from light and in an inert atmosphere if possible.
Low assay value for the compound in a formulation. The compound may have degraded due to interactions with excipients or inappropriate storage conditions (e.g., high temperature, exposure to light).Conduct forced degradation studies to identify the degradation products and understand the degradation pathways. This will help in developing a stable formulation and defining appropriate storage conditions.

Quantitative Data Summary

Table 1: Illustrative Hydrolytic Stability of this compound

pH Temperature (°C) Time (days) % Degradation (Hypothetical) Major Degradant (Hypothetical)
240754-Nitrophenol
7407<1-
1040784-Nitrophenol
760734-Nitrophenol

Table 2: Illustrative Photostability of this compound (Solid State)

Light Source Intensity Duration (hours) % Degradation (Hypothetical)
UV (254 nm)200 W/m²2415
Visible1.2 million lux hours245

Experimental Protocols

Protocol: Forced Degradation Study (Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

  • Incubation: Incubate the solutions at 60°C for 24 hours. Keep a control sample at 4°C.

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and identify any degradation products.

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction parent This compound hydrolysis_product1 4-Nitrophenol parent->hydrolysis_product1 Ether Cleavage (Acid/Base, Heat) hydrolysis_product2 3-Aminopropanol parent->hydrolysis_product2 Ether Cleavage (Acid/Base, Heat) reduction_product 3-(4-Aminophenoxy)propan-1-amine parent->reduction_product Nitro Group Reduction

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Stability Study prepare_sample Prepare Sample of This compound start->prepare_sample stress_conditions Expose to Stress Conditions (e.g., Heat, Light, pH) prepare_sample->stress_conditions analyze_sample Analyze by Stability-Indicating Method (e.g., HPLC) stress_conditions->analyze_sample identify_degradants Identify and Quantify Degradation Products analyze_sample->identify_degradants assess_stability Assess Stability and Determine Degradation Pathways identify_degradants->assess_stability end End: Stability Profile Established assess_stability->end

Caption: General experimental workflow for a forced degradation study.

troubleshooting peak tailing in HPLC analysis of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing peak tailing during the HPLC analysis of 3-(4-Nitrophenoxy)propan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape. Peak tailing is undesirable as it can compromise resolution, affect accurate quantification, and indicate issues with the separation method or HPLC system.[2] It is commonly measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[3]

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: this compound is a basic compound due to its primary amine group. The most common causes of peak tailing for such compounds in reversed-phase HPLC are:

  • Secondary Interactions: The basic amine group can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[4] These interactions are stronger than the desired hydrophobic interactions, leading to a portion of the analyte being retained longer and causing tailing.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the amine, the compound can exist in both its ionized and non-ionized forms, leading to peak broadening and tailing.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[6]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or poorly made connections can contribute to band broadening and peak tailing.

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and leading to increased tailing.

Q3: What is the predicted pKa of this compound and why is it important?

Q4: How do I select an appropriate HPLC column to minimize peak tailing for this analyte?

A4: The choice of HPLC column is crucial for obtaining symmetrical peaks for basic compounds. Here are some recommendations:

  • End-Capped Columns: Opt for columns that are "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. This reduces the sites available for secondary interactions.[8]

  • Base-Deactivated Silica (BDS) Columns: These columns are specifically designed for the analysis of basic compounds and have a highly deactivated silica surface.[8]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain of the stationary phase, which helps to shield the residual silanol groups and can provide alternative selectivity.[9]

  • Hybrid Particle Columns: Columns packed with hybrid organic/inorganic particles often exhibit better pH stability and reduced silanol activity, leading to improved peak shapes for basic analytes.

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues during the analysis of this compound.

Step 1: Initial Assessment

  • Calculate the Tailing Factor (Tf): Determine the extent of the tailing. A Tf > 1.2 is generally considered problematic.[3]

  • Review Chromatographic Conditions: Check your current method parameters (mobile phase composition and pH, column type, temperature, flow rate, and injection volume).

  • Inject a Neutral Compound: Inject a neutral marker compound (e.g., toluene or uracil). If this peak also tails, it suggests a physical problem with the system (e.g., extra-column volume, column void). If the neutral peak is symmetrical, the issue is likely chemical in nature and related to the basicity of your analyte.

Step 2: Chemical Troubleshooting (Analyte-Specific Issues)

  • Optimize Mobile Phase pH: This is often the most effective solution. Since this compound is a basic compound, lowering the mobile phase pH will protonate the analyte and also suppress the ionization of residual silanol groups on the column. A good starting point is a pH of 2.5-3.0.[8]

  • Add a Mobile Phase Modifier:

    • Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte.

    • Buffer Concentration: Ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[3]

  • Evaluate Sample Concentration and Solvent:

    • Reduce Injection Volume/Concentration: Dilute your sample to check for column overload. If the peak shape improves, you are likely saturating the stationary phase.[6]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase. Injecting in a stronger solvent can cause peak distortion.

Step 3: Hardware and Column Troubleshooting

  • Check for Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected to avoid dead volume.

  • Inspect the Column:

    • Column Contamination: If the column is old or has been used with diverse sample matrices, it may be contaminated. Flush the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak splitting or tailing. This may require replacing the column.

    • Use a Guard Column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

  • Consider a Different Column: If the above steps do not resolve the issue, your current column chemistry may not be suitable. Refer to the FAQ on column selection for better alternatives for basic compounds.

Data Presentation

Table 1: Hypothetical Effect of Mobile Phase pH on Tailing Factor for this compound

Mobile Phase pHTailing Factor (Tf)Observations
7.02.5Severe tailing due to interaction with ionized silanols.
5.01.8Some improvement, but still significant tailing.
3.01.2Acceptable peak symmetry. Silanol interactions are suppressed.
2.51.1Good peak symmetry.

Table 2: Comparison of Column Chemistries for the Analysis of Basic Compounds

Column TypePrincipleAdvantages for Basic Compounds
Standard C18Hydrophobic interactionWidely available.
End-Capped C18Residual silanols are chemically bonded.Reduced peak tailing compared to standard C18.
Base-Deactivated Silica (BDS)High-purity silica with minimal silanol activity.Excellent peak shapes for basic analytes.
Polar-EmbeddedA polar group is embedded in the alkyl chain.Shields residual silanols, offers alternative selectivity.
Hybrid SilicaOrganic/inorganic hybrid particles.Improved pH stability and reduced silanol interactions.

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 7.0, 5.0, 3.0, and 2.5) using a suitable buffer system (e.g., phosphate or acetate) at a concentration of 20 mM.

  • Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with an appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v).

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) for at least 15-20 column volumes or until a stable baseline is achieved.

  • Inject the Analyte: Inject a standard solution of this compound.

  • Record and Analyze Data: Record the chromatogram and calculate the tailing factor.

  • Repeat for Other pH Values: Repeat steps 3-5 for each of the prepared mobile phases with different pH values.

  • Evaluate Results: Compare the tailing factors obtained at each pH to determine the optimal mobile phase pH for symmetrical peaks.

Protocol 2: Evaluation of a Competing Base Additive

  • Prepare Mobile Phase without Additive: Prepare the mobile phase at the optimal pH determined in Protocol 1.

  • Prepare Mobile Phase with Additive: Prepare a second batch of the same mobile phase, but add a competing base such as triethylamine (TEA) at a concentration of 0.1% (v/v).

  • Equilibrate and Inject: Equilibrate the system with the mobile phase without the additive and inject the analyte. Record the chromatogram.

  • Equilibrate and Inject with Additive: Thoroughly flush the system and equilibrate with the mobile phase containing TEA. Inject the analyte and record the chromatogram.

  • Compare Results: Compare the peak shape and tailing factor from both injections to assess the effectiveness of the competing base.

Mandatory Visualization

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_neutral Inject Neutral Compound start->check_neutral neutral_tails Neutral Peak Tails? check_neutral->neutral_tails physical_issue Physical Issue: - Extra-column volume - Column void - Leaks neutral_tails->physical_issue Yes chemical_issue Chemical Issue: (Analyte-Specific) neutral_tails->chemical_issue No end_bad Consult Instrument Specialist physical_issue->end_bad optimize_ph Optimize Mobile Phase pH (Lower to pH 2.5-3.0) chemical_issue->optimize_ph ph_ok Peak Shape Improved? optimize_ph->ph_ok add_modifier Add Mobile Phase Modifier (e.g., 0.1% TEA) ph_ok->add_modifier No end_good Problem Resolved ph_ok->end_good Yes modifier_ok Peak Shape Improved? add_modifier->modifier_ok check_sample Check Sample Concentration & Solvent modifier_ok->check_sample No modifier_ok->end_good Yes sample_ok Peak Shape Improved? check_sample->sample_ok change_column Consider Different Column (BDS, Polar-Embedded) sample_ok->change_column No sample_ok->end_good Yes change_column->end_good

Caption: Troubleshooting workflow for peak tailing in HPLC.

Analyte_Interaction cluster_stationary_phase Silica Stationary Phase cluster_analyte This compound Si-OH Si-OH (Acidic Silanol Group) Analyte R-NH2 (Basic Amine) Analyte->Si-OH Secondary Interaction (Causes Tailing)

Caption: Analyte interaction with the stationary phase.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-(4-nitrophenoxy)propan-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: The yield of the Williamson ether synthesis step is low. What are the potential causes and solutions?

Low yields in the Williamson ether synthesis of N-Boc-3-(4-nitrophenoxy)propan-1-amine are often attributed to competing side reactions and suboptimal reaction conditions. The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by certain conditions.[1][2][3][4]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Competing E2 Elimination The alkoxide of N-Boc-3-aminopropanol is a strong base and can promote the elimination of HX from 3-halopropanol, leading to alkene byproducts instead of the desired ether.[1][2][3][4]Use a primary alkyl halide (e.g., 3-chloropropan-1-ol) as the electrophile, as they are less prone to elimination.[1][3] Maintain a lower reaction temperature, as higher temperatures can favor elimination.
Incomplete Deprotonation The alcohol of N-Boc-3-aminopropanol must be fully deprotonated to the alkoxide to act as an effective nucleophile. Incomplete deprotonation will result in unreacted starting material.Use a sufficiently strong base, such as sodium hydride (NaH), in a suitable aprotic solvent like DMF or THF to ensure complete formation of the alkoxide.[2]
Steric Hindrance Although less of a concern with a primary alcohol, significant steric bulk on the reactants can slow down the desired SN2 reaction.Ensure the reaction is run for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine completion.
Suboptimal Solvent The choice of solvent is critical for SN2 reactions. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving a "naked" and more reactive alkoxide anion.[2]

Question 2: I am observing multiple spots on my TLC plate after the etherification reaction, even after an aqueous workup. What are these impurities?

The presence of multiple spots on a TLC plate after the Williamson ether synthesis step indicates the formation of byproducts or the presence of unreacted starting materials.

Potential Impurities and Identification:

Potential Impurity Expected Rf Value (Relative to Product) Identification and Confirmation
Unreacted N-Boc-3-aminopropanol LowerCo-spot with the starting material on the TLC plate. It will have a free hydroxyl group, making it more polar.
Unreacted 4-Nitrochlorobenzene HigherCo-spot with the starting material on the TLC plate. It is less polar than the product.
Elimination Byproduct (Allyl alcohol derivative) Varies, but likely less polar than starting alcoholCan be identified by NMR spectroscopy (presence of vinyl protons).
Dialkylation Product HigherThis is less likely but possible if the amine was not properly protected. It would be significantly less polar.

Question 3: The deprotection of the N-Boc group is incomplete or is leading to degradation of the product. What should I do?

Incomplete deprotection or product degradation during the removal of the tert-butyloxycarbonyl (Boc) group is a common issue, often related to the choice of acid and reaction conditions.

Troubleshooting N-Boc Deprotection:

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration. Short reaction time.Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][6] Alternatively, 4M HCl in dioxane is also effective.[7] Ensure the reaction is stirred for an adequate amount of time at room temperature, monitoring by TLC until the starting material is fully consumed.
Product Degradation The reaction conditions are too harsh. The presence of the nitro group can sometimes lead to side reactions under strongly acidic conditions.If degradation is observed, consider using milder deprotection conditions. A solution of HCl in an alcohol (e.g., isopropanol) can be a milder alternative to neat TFA.[5] Careful monitoring of the reaction temperature is also important; avoid excessive heating.
Difficult Workup The product amine salt is difficult to isolate or handle.After deprotection, the product is typically an amine salt. Neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) followed by extraction with an organic solvent is a standard procedure to isolate the free amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A common and scalable approach is a two-step synthesis involving the protection of the amine functionality of 3-aminopropanol, followed by a Williamson ether synthesis with a suitable 4-nitrophenyl electrophile, and subsequent deprotection.

Q2: Why is it necessary to protect the amine group of 3-aminopropanol?

The amine group is nucleophilic and can compete with the hydroxyl group in the Williamson ether synthesis, leading to the formation of undesired N-alkylated byproducts. Protecting the amine as a carbamate, for example, with a Boc group, prevents this side reaction.

Q3: What are the key safety precautions to consider when scaling up this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Solvents: DMF and THF are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Acids: Strong acids like TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Exothermic Reactions: The deprotonation of the alcohol with NaH and the acid-base neutralization during workup can be exothermic. On a larger scale, it is crucial to control the rate of addition of reagents and have adequate cooling available to manage the reaction temperature.[8]

Q4: How can I purify the final product, this compound, at a larger scale?

For large-scale purification, column chromatography can be cumbersome. Consider the following alternatives:

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is often the most efficient method for large-scale purification.

  • Acid-Base Extraction: As the product is an amine, it can be purified by converting it to its salt form with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing with a base to recover the purified free amine.

  • Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.

Experimental Protocols

A plausible two-step synthetic route is outlined below.

Step 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (N-Boc-3-aminopropanol)

  • Materials: 3-aminopropanol, Di-tert-butyl dicarbonate (Boc₂O), Tetrahydrofuran (THF), Saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve 3-aminopropanol in THF in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of Boc₂O in THF to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC until the 3-aminopropanol is consumed.

    • Remove the THF under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of tert-butyl (3-(4-nitrophenoxy)propyl)carbamate

  • Materials: N-Boc-3-aminopropanol, Sodium hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 1-Chloro-4-nitrobenzene.

  • Procedure:

    • To a stirred solution of N-Boc-3-aminopropanol in anhydrous DMF under a nitrogen atmosphere, add sodium hydride portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add a solution of 1-chloro-4-nitrobenzene in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

Step 3: Synthesis of this compound (Deprotection)

  • Materials: tert-butyl (3-(4-nitrophenoxy)propyl)carbamate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-Boc protected intermediate in DCM.

    • Add TFA dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Quantitative Data

The following table summarizes representative data for the synthesis of this compound and analogous reactions. Actual results may vary depending on the specific experimental conditions and scale.

Reaction Step Reactants Product Typical Yield Range Typical Purity
Amine Protection 3-aminopropanol, Boc₂ON-Boc-3-aminopropanol90-98%>98%
Williamson Ether Synthesis N-Boc-3-aminopropanol, 1-Chloro-4-nitrobenzeneN-Boc-3-(4-nitrophenoxy) propan-1-amine70-85%>95% (after purification)
Amine Deprotection N-Boc-3-(4-nitrophenoxy) propan-1-amine, TFAThis compound85-95%>98% (after purification)

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Protection cluster_step2 Step 2: Williamson Ether Synthesis cluster_step3 Step 3: Deprotection A 3-Aminopropanol C N-Boc-3-aminopropanol A->C Reaction B Boc₂O, THF B->C D N-Boc-3-aminopropanol F N-Boc-3-(4-nitrophenoxy)propan-1-amine D->F Reaction E 1. NaH, DMF 2. 1-Chloro-4-nitrobenzene E->F G N-Boc-3-(4-nitrophenoxy)propan-1-amine I This compound G->I Reaction H TFA, DCM H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield in Ether Synthesis? check_elimination Check for Elimination Byproducts (TLC/NMR) start->check_elimination elimination_present Elimination Confirmed check_elimination->elimination_present Yes check_deprotonation Incomplete Deprotonation? check_elimination->check_deprotonation No solution_elimination Lower Reaction Temperature Use Primary Halide elimination_present->solution_elimination incomplete_deprotonation Unreacted Starting Alcohol check_deprotonation->incomplete_deprotonation Yes check_solvent Suboptimal Solvent? check_deprotonation->check_solvent No solution_deprotonation Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions incomplete_deprotonation->solution_deprotonation wrong_solvent Protic Solvent Used check_solvent->wrong_solvent Yes solution_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) wrong_solvent->solution_solvent

Caption: Troubleshooting decision tree for low yield in Williamson ether synthesis.

References

Technical Support Center: Managing Thermal Decomposition of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific thermal decomposition data for 3-(4-Nitrophenoxy)propan-1-amine is not publicly available. The information provided below is based on the general properties of aromatic nitro compounds and analogous structures. Researchers must perform a thorough risk assessment before conducting any experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards associated with the thermal decomposition of this compound?

A1: Like many aromatic nitro compounds, this compound is expected to be thermally sensitive. Decomposition can be highly exothermic and may lead to a runaway reaction, potentially causing over-pressurization of vessels and, in severe cases, an explosion.[1][2] The primary concern is the rapid release of energy and gases.[1]

Q2: What are the likely gaseous byproducts of its thermal decomposition?

A2: Based on the elemental composition (C, H, N, O), the thermal decomposition is expected to produce hazardous gases, including but not limited to:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)[3]

Q3: At what temperature does this compound begin to decompose?

A3: The exact onset temperature of decomposition for this specific molecule is not documented in the available literature. For aromatic nitro compounds, decomposition temperatures can vary widely but are often in the range of 250°C - 350°C for the pure substance.[1] However, the presence of impurities or catalysts can significantly lower this temperature.[1][2] It is crucial to determine the decomposition temperature experimentally using appropriate thermal analysis techniques.

Q4: How do impurities affect the thermal stability of this compound?

A4: Impurities such as residual solvents, catalysts (e.g., hydrogenation catalysts), acids, or bases can significantly lower the thermal stability of nitroaromatic compounds and may initiate decomposition at much lower temperatures than the pure substance.[1][2]

Troubleshooting Guide

Issue/Question Possible Cause(s) Recommended Action(s)
Unexpected exotherm observed at a lower than anticipated temperature during Differential Scanning Calorimetry (DSC) analysis. 1. Presence of impurities in the sample.2. Interaction with the sample pan material.3. Incorrect atmosphere or flow rate.1. Re-purify the sample and repeat the analysis.2. Use an inert sample pan (e.g., gold-plated stainless steel) and re-run the experiment.3. Verify the DSC is operating with the correct inert atmosphere (e.g., nitrogen, argon) and flow rate.
Rapid, uncontrolled increase in temperature and pressure during a scaled-up reaction. Runaway thermal decomposition.IMMEDIATE EVACUATION of the area and follow all emergency safety protocols. This is a critical safety event. Post-incident investigation should focus on reaction conditions, potential contaminants, and cooling system efficacy.
Discoloration of the material upon gentle heating or prolonged storage at ambient temperature. Slow decomposition may be occurring.1. Store the material in a cool, dark, and well-ventilated area, preferably under an inert atmosphere.2. Re-analyze the material's purity before use.3. Consider that the material may have a limited shelf-life.
Inconsistent results in thermal analysis (DSC, TGA). 1. Sample heterogeneity.2. Variations in heating rate.3. Different sample sizes.1. Ensure the sample is homogenous before analysis.2. Maintain a consistent heating rate across all experiments for comparability.3. Use a consistent sample size for all analyses.

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean, inert sample pan (e.g., gold-plated stainless steel). Hermetically seal the pan.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).

    • Heat the sample from ambient temperature to a temperature well above the expected decomposition range (e.g., 400°C) at a constant heating rate (e.g., 5-10 °C/min).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate thermal decomposition.

Protocol 2: Analysis of Mass Loss using Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Weigh 5-10 mg of this compound into a TGA sample pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas at a constant flow rate.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: Monitor the change in mass as a function of temperature. The onset of mass loss can indicate the beginning of decomposition. The TGA curve can also provide information about the stages of decomposition.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., Exotherm, Pressure Rise) check_purity Is the sample purity confirmed? start->check_purity check_conditions Are experimental conditions (temp, pressure, atmosphere) correct? check_purity->check_conditions Yes repurify Re-purify sample and re-run analysis. check_purity->repurify No check_scale Was the experiment scaled up? check_conditions->check_scale Yes correct_conditions Correct experimental parameters and repeat. check_conditions->correct_conditions No runaway Potential Runaway Reaction check_scale->runaway Yes end_good Problem Resolved check_scale->end_good No safety_protocol Follow Emergency Safety Protocols! IMMEDIATE EVACUATION runaway->safety_protocol review_scale_up Review scale-up procedure. Perform detailed hazard analysis. safety_protocol->review_scale_up repurify->end_good correct_conditions->end_good

Caption: Troubleshooting workflow for unexpected thermal events.

Decomposition_Pathway parent This compound heat Heat (Δ) parent->heat intermediates Reactive Intermediates (Radicals, Ions) heat->intermediates Initiation products Decomposition Products intermediates->products Propagation gases Gaseous Byproducts (NOx, CO, CO2) products->gases char Solid Residue (Char) products->char

Caption: Generalized thermal decomposition pathway for an aromatic nitro compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(4-Nitrophenoxy)propan-1-amine and Structurally Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-(4-nitrophenoxy)propan-1-amine with key aniline derivatives, offering insights into its basicity and nucleophilicity. Understanding these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the amine functionality plays a pivotal role in reaction mechanisms and molecular interactions.

Introduction to Amine Reactivity

The reactivity of an amine is primarily governed by the availability of the lone pair of electrons on the nitrogen atom. This lone pair is responsible for the basicity (the ability to accept a proton) and nucleophilicity (the ability to attack an electron-deficient center) of the amine. The chemical environment surrounding the amino group, including the presence of electron-donating or electron-withdrawing groups, significantly influences this electron availability and, consequently, the amine's reactivity.

In this compound, the primary aliphatic amine group is expected to exhibit reactivity characteristic of alkylamines. However, the presence of the 4-nitrophenoxy group at the other end of the propyl chain introduces an electron-withdrawing effect that can modulate this reactivity. This guide compares this compound to aniline, a simple aromatic amine; p-nitroaniline, an aromatic amine with a strong electron-withdrawing group directly on the ring; and propylamine, a simple aliphatic amine.

Comparative Analysis of Basicity

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The following table summarizes the experimental pKa values for the comparator anilines and an estimated value for this compound.

CompoundStructureType of AminepKa of Conjugate Acid
PropylamineCH₃CH₂CH₂NH₂Aliphatic10.71[1][2][3]
AnilineC₆H₅NH₂Aromatic4.6[4]
p-NitroanilineO₂NC₆H₄NH₂Aromatic1.0[3]
This compound O₂NC₆H₄O(CH₂)₃NH₂ Aliphatic ~9.5 - 10.0 (Estimated)

Analysis of pKa Values:

  • Propylamine , a typical primary aliphatic amine, is the strongest base in this comparison, with a pKa of 10.71.[1][2][3] The alkyl group is electron-donating, which increases the electron density on the nitrogen and makes the lone pair more available for protonation.

  • Aniline is a significantly weaker base (pKa = 4.6) than propylamine.[4] This is because the lone pair on the nitrogen is delocalized into the aromatic π-system, reducing its availability.[4]

  • p-Nitroaniline is the weakest base (pKa = 1.0).[3] The strongly electron-withdrawing nitro group further delocalizes the nitrogen lone pair through resonance, making it much less available for protonation.[4]

  • This compound contains a primary aliphatic amine, so its basicity is expected to be much closer to that of propylamine than to the aromatic amines. The 4-nitrophenoxy group is electron-withdrawing, but its effect is transmitted through three sigma bonds and an ether linkage. This inductive effect will slightly decrease the basicity compared to propylamine, but the amine will remain a relatively strong base. An estimated pKa in the range of 9.5 to 10.0 is reasonable.

Nucleophilicity and General Reactivity

Nucleophilicity generally trends with basicity. Therefore, the order of nucleophilicity is expected to be:

Propylamine > this compound > Aniline > p-Nitroaniline

  • This compound is expected to be a potent nucleophile, suitable for a variety of substitution and addition reactions. Its reactivity will be comparable to other primary aliphatic amines, making it a versatile building block in organic synthesis. The presence of the nitroaromatic moiety also opens avenues for further functionalization, such as reduction of the nitro group to an amine.

Experimental Protocols

For researchers wishing to quantify the reactivity of these or similar amines, the following experimental protocols are recommended.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the amine with a standardized solution of a strong acid, while monitoring the pH.

Methodology:

  • Sample Preparation: Prepare a 0.01 M solution of the amine in deionized water.

  • Titration: Titrate the amine solution with a standardized 0.1 M HCl solution.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Determination of Nucleophilicity by Kinetic Studies

The relative nucleophilicity of amines can be determined by measuring the rates of their reaction with a standard electrophile. A common method involves monitoring the disappearance of a colored electrophile using UV-Vis spectroscopy.

Methodology:

  • Reagents:

    • Amine solution of known concentration.

    • Solution of a colored electrophile (e.g., a substituted benzhydrylium salt) of known concentration in a suitable solvent (e.g., acetonitrile).

  • Kinetic Measurement:

    • Mix the amine and electrophile solutions in a cuvette.

    • Immediately begin monitoring the decrease in absorbance of the electrophile at its λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Determine the pseudo-first-order rate constant (k_obs) from the exponential decay of the absorbance.

    • The second-order rate constant (k₂), which is a measure of nucleophilicity, can be calculated from the slope of a plot of k_obs versus the concentration of the amine.

Visualization of Factors Affecting Basicity

The following diagram illustrates the key structural and electronic factors that influence the basicity of the compared amines.

G Factors Influencing Amine Basicity Propylamine Propylamine pKa ≈ 10.71 TargetAmine This compound pKa ≈ 9.5-10.0 (Est.) Propylamine->TargetAmine -I effect of -OAr(NO2) group Aniline Aniline pKa ≈ 4.6 Propylamine->Aniline Lone pair delocalization into aromatic ring pNitroaniline p-Nitroaniline pKa ≈ 1.0 Aniline->pNitroaniline Strong -M effect of -NO2 group caption Structural and electronic effects on amine basicity.

Caption: Structural and electronic effects on amine basicity.

This guide provides a foundational understanding of the reactivity of this compound in comparison to other common anilines. The provided data and experimental protocols can aid researchers in designing synthetic routes and understanding the chemical behavior of this and similar molecules.

References

A Comparative Guide to the Validation of Analytical Methods for 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is paramount for the accurate quantification of 3-(4-Nitrophenoxy)propan-1-amine in various sample matrices. This guide provides a comparative overview of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is a synthesis of established validation protocols for structurally similar primary aromatic amines and nitrophenoxy compounds, offering a solid foundation for methodological selection and implementation.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and GC-MS is often dictated by the specific requirements of the analysis, including sample complexity, required sensitivity, and the need for structural confirmation. Below is a summary of typical performance data for each method, extrapolated from studies on related aromatic amines.

Validation ParameterHigh-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. The following protocols are generalized starting points that can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Protocol

This method is well-suited for the routine quantification of this compound in relatively clean sample matrices.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). The nitrophenol group will have a strong UV absorbance, making UV detection suitable.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, likely around 235 nm.

2. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, a direct dissolution in the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[1]

3. Validation Procedure:

  • Specificity: Inject a blank (diluent), a placebo (matrix without the analyte), and a spiked sample to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a placebo matrix with known concentrations of the standard (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N) of the baseline.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers higher selectivity and sensitivity, making it ideal for complex matrices or when structural confirmation is required. Derivatization may be necessary to improve the volatility of the amine.[2]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection Mode: Split or splitless injection depending on the analyte concentration.

  • Temperature Program: A programmed temperature ramp to ensure good separation of the analyte from other components.

  • Ionization Mode: Electron Ionization (EI) is common.

  • Mass Analyzer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

2. Standard and Sample Preparation:

  • Derivatization (if necessary): The primary amine may require derivatization (e.g., acylation or silylation) to improve its thermal stability and chromatographic behavior.

  • Standard Preparation: Prepare a stock solution of the derivatized analyte and create a series of working standards.

  • Sample Preparation: An extraction step (LLE or SPE) is typically required to isolate the analyte from the matrix before derivatization and injection.

3. Validation Procedure:

  • Specificity: The mass spectrometer provides high specificity. The identity of the analyte is confirmed by comparing its retention time and mass spectrum with that of a reference standard.

  • Linearity: Analyze the derivatized calibration standards and construct a calibration curve.

  • Accuracy and Precision: Determined similarly to the HPLC-UV method.

  • LOD and LOQ: Determined based on the S/N ratio in SIM mode.

Analytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, applicable to both HPLC and GC techniques.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method Approved for Routine Use validation_report->end

Caption: A flowchart illustrating the key stages of an analytical method validation process.

References

Comparative Guide to Structural Analogues of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of structural analogues of 3-(4-Nitrophenoxy)propan-1-amine, exploring their diverse pharmacological properties and potential therapeutic applications. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective comparison supported by experimental data.

Introduction

This compound belongs to the broader class of phenoxypropanamines, a versatile scaffold that has given rise to a wide array of clinically significant drugs. By modifying the substituents on the phenyl ring, the propane chain, and the terminal amine, researchers have developed compounds with distinct biological activities. This guide will explore three major therapeutic avenues for analogues of this parent compound: antidepressants acting as monoamine reuptake inhibitors, cardiovascular drugs acting as beta-adrenergic receptor antagonists (beta-blockers), and anti-inflammatory agents targeting the cyclooxygenase-2 (COX-2) enzyme.

Monoamine Reuptake Inhibitors: Targeting Depression and Related Disorders

Structural analogues of this compound have been extensively developed as monoamine reuptake inhibitors, which are a cornerstone in the treatment of depression and other mood disorders. These compounds function by blocking the serotonin transporter (SERT), the norepinephrine transporter (NET), or both, thereby increasing the concentration of these neurotransmitters in the synaptic cleft. The well-known antidepressant, fluoxetine, is a prominent example of a 3-phenoxy-3-phenylpropan-1-amine derivative.[1]

Data Presentation: Structure-Activity Relationship (SAR) of Phenoxypropanamine Analogues as Monoamine Reuptake Inhibitors

The following table summarizes the structure-activity relationships for this class of compounds, highlighting how different substitutions influence their potency and selectivity for SERT and NET. The data is compiled from various studies on fluoxetine and its analogues.

Compound/AnalogueR1 (para-position on phenoxy ring)R2 (on amine)Target(s)Potency (Ki, nM) - Representative Values
Parent Scaffold -NO₂-H--
Fluoxetine Analogue -CF₃-CH₃SERT~1
Nisoxetine Analogue -OCH₃ (ortho)-CH₃NET~1
Atomoxetine Analogue -CH₃ (ortho)-CH₃NET~5
Duloxetine Analogue Naphthyl instead of Phenyl-CH₃SERT, NETSERT: ~0.8, NET: ~7.5

Note: The Ki values are representative and can vary depending on the specific assay conditions. The parent scaffold is provided as a reference structure.

Experimental Protocols: Serotonin Transporter (SERT) Binding Assay

A common method to determine the affinity of compounds for the serotonin transporter is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).

Materials:

  • HEK293 cells stably expressing hSERT.

  • Membrane preparation from hSERT-expressing cells.

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: hSERT-expressing HEK293 cells are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2][3][4][5][6]

Mandatory Visualization: Experimental Workflow for SERT Binding Assay

SERT_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep hSERT Membrane Preparation Incubation Incubation (RT, 60-90 min) Membrane_Prep->Incubation Radioligand [3H]Citalopram (Radioligand) Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound/ unbound) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis IC50 Determination (Non-linear regression) Scintillation->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay to determine SERT affinity.

Beta-Adrenergic Receptor Antagonists: Applications in Cardiovascular Disease

Another significant therapeutic application for phenoxypropanamine analogues is in the management of cardiovascular diseases as beta-adrenergic receptor antagonists, commonly known as beta-blockers. These drugs competitively inhibit the binding of catecholamines (e.g., norepinephrine and epinephrine) to beta-adrenergic receptors, leading to a reduction in heart rate, blood pressure, and cardiac contractility.

Data Presentation: Structure-Activity Relationship (SAR) of Phenoxypropanolamine Analogues as Beta-Blockers

The following table outlines key SAR findings for phenoxypropanolamine derivatives as beta-adrenergic antagonists.

Compound/AnalogueR1 (para-position on phenoxy ring)R2 (on amine)Receptor SelectivityPotency - General Trend
Parent Scaffold -NO₂-H--
Practolol Analogue -NHCOCH₃-CH(CH₃)₂β₁ selectiveModerate
Atenolol Analogue -CH₂CONH₂-CH(CH₃)₂β₁ selectiveHigh
Propranolol Analogue Naphthyl instead of Phenyl-CH(CH₃)₂Non-selective (β₁, β₂)High
Betaxolol Analogue -CH₂OCH₂-cyclopropyl-CH(CH₃)₂β₁ selectiveHigh
Experimental Protocols: Beta-Adrenergic Receptor Binding Assay

A radioligand binding assay is the gold standard for determining the affinity of compounds for beta-adrenergic receptors.[7]

Objective: To determine the binding affinity (Ki) of test compounds for human beta-1 and beta-2 adrenergic receptors.

Materials:

  • Cell lines expressing either human beta-1 or beta-2 adrenergic receptors (e.g., CHO or HEK293 cells).

  • Membrane preparations from these cells.

  • Radioligand: [³H]Dihydroalprenolol (DHA) or [¹²⁵I]Iodocyanopindolol.

  • Non-specific binding control: A high concentration of a non-selective beta-blocker (e.g., 10 µM propranolol).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Similar to the SERT assay, membranes are prepared from cells overexpressing the specific beta-adrenergic receptor subtype.

  • Assay Setup: In separate assays for each receptor subtype, the membrane preparation is incubated with the radioligand and varying concentrations of the test compound.

  • Incubation: The mixture is incubated, typically at 37°C for 30-60 minutes.

  • Harvesting and Washing: The reaction is terminated by rapid filtration, and the filters are washed to remove unbound radioligand.

  • Quantification: Radioactivity on the filters is measured.

  • Data Analysis: IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.[7][8][9]

Mandatory Visualization: Beta-Adrenergic Signaling Pathway

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine Beta_AR β-Adrenergic Receptor (GPCR) Ligand->Beta_AR Binds to G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Catalyzes Response Physiological Response (e.g., Increased Heart Rate) Phosphorylation->Response Leads to

Caption: Simplified diagram of the beta-adrenergic receptor signaling pathway.[10][11][12]

Cyclooxygenase-2 (COX-2) Inhibitors: A Focus on Anti-Inflammatory Action

A third area of pharmacological interest for analogues of this compound is as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Data Presentation: Structure-Activity Relationship (SAR) of Phenoxyacetic Acid Derivatives as COX-2 Inhibitors

While not direct propanamine analogues, phenoxyacetic acid derivatives share the core phenoxy moiety and provide valuable SAR insights for COX-2 inhibition.

Compound/AnalogueR1 (para-position on phenoxy ring)R2 (on acetic acid moiety)COX-2 Selectivity Index (SI) - Representative Values
Parent Scaffold -NO₂-H-
Celecoxib Analogue -SO₂NH₂Pyrazole ring>300
Rofecoxib Analogue -SO₂CH₃Furanone ring>800
Valdecoxib Analogue -SO₂NH₂Isoxazole ring~250
Etoricoxib Analogue -ClPyridine ring>344

Note: The Selectivity Index (SI) is the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2. The parent scaffold is for structural reference.

Experimental Protocols: COX-2 Inhibition Assay

A common method to assess the inhibitory activity of compounds against COX-2 is a fluorometric or colorimetric enzyme inhibition assay.

Objective: To determine the IC50 of test compounds for human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme.

  • Arachidonic acid (substrate).

  • A fluorometric or colorimetric probe that detects prostaglandin G2, the initial product of the COX reaction.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • A known selective COX-2 inhibitor as a positive control (e.g., celecoxib).

  • A fluorescence or absorbance plate reader.

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound in the assay buffer for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, and the detection probe.

  • Kinetic Measurement: The fluorescence or absorbance is measured kinetically over a period of time (e.g., 5-10 minutes) at 37°C.

  • Data Analysis: The rate of the reaction (slope of the kinetic curve) is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the uninhibited control. The IC50 value is then calculated by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[13][14][15][16][17]

Mandatory Visualization: COX-2 Signaling Pathway in Inflammation

COX2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Receptor COX2_Induction COX-2 Gene Induction Inflammatory_Stimuli->COX2_Induction Induces Phospholipase_A2 Phospholipase A2 Cell_Receptor->Phospholipase_A2 Activates Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid Releases from Membrane_Phospholipids Membrane Phospholipids Membrane_Phospholipids->Phospholipase_A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Converted by COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Expression of COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate

Caption: Simplified overview of the COX-2 signaling pathway in inflammation.[18][19][20][21][22]

References

Comparative Study of Synthesis Routes for 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for 3-(4-Nitrophenoxy)propan-1-amine, a valuable building block in pharmaceutical and materials science. The comparison is based on established organic chemistry principles and data from analogous reactions, offering insights into the potential efficiency, complexity, and scalability of each approach.

Executive Summary

Two primary synthetic pathways are evaluated: a three-step route involving amine protection, Williamson ether synthesis, and subsequent deprotection (Route A), and a more direct one-step nucleophilic aromatic substitution (SNAr) reaction (Route B). While Route B offers the advantage of being a single-step process, potentially leading to higher overall efficiency and lower production costs, Route A provides a more controlled approach that may be beneficial for minimizing side reactions and simplifying purification. The choice between these routes will depend on specific laboratory capabilities, cost considerations, and desired purity of the final product.

Data Presentation

The following table summarizes the anticipated quantitative data for each synthetic route, based on typical yields for analogous reactions reported in the literature.

ParameterRoute A: Protection-Williamson-DeprotectionRoute B: Direct SNAr
Number of Steps 31
Starting Materials 3-Amino-1-propanol, Di-tert-butyl dicarbonate, Sodium hydride, 1-Fluoro-4-nitrobenzene, Trifluoroacetic acid3-Amino-1-propanol, 1-Fluoro-4-nitrobenzene, Potassium carbonate
Overall Yield (Estimated) 70-85%80-95%
Reaction Time (Total) 18-30 hours4-8 hours
Purification Complexity Moderate (3 steps)Low to Moderate (1 step)
Key Intermediates tert-Butyl (3-hydroxypropyl)carbamate, tert-Butyl (3-(4-nitrophenoxy)propyl)carbamateNone
Potential Side Reactions Incomplete protection/deprotection, O-alkylation vs. N-alkylation, EliminationN-arylation, Di-arylation

Experimental Protocols

Route A: Three-Step Synthesis via Amine Protection

This route involves the protection of the amine functionality of 3-amino-1-propanol, followed by a Williamson ether synthesis and subsequent deprotection to yield the final product.

Step 1: Boc Protection of 3-Amino-1-propanol

  • Reaction: 3-Amino-1-propanol is reacted with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (3-hydroxypropyl)carbamate.

  • Procedure: To a solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with water, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the Boc-protected amino alcohol.

  • Expected Yield: 95-100%

Step 2: Williamson Ether Synthesis

  • Reaction: The alkoxide of tert-butyl (3-hydroxypropyl)carbamate is reacted with 1-fluoro-4-nitrobenzene.

  • Procedure: To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which 1-fluoro-4-nitrobenzene (1.1 eq) is added. The reaction is heated to 60-80 °C and stirred for 4-8 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: 75-90%

Step 3: Boc Deprotection

  • Reaction: The Boc protecting group is removed from tert-butyl (3-(4-nitrophenoxy)propyl)carbamate using a strong acid.

  • Procedure: The Boc-protected ether from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 1-2 hours. The solvents are then removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product.

  • Expected Yield: 90-98%

Route B: One-Step Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct reaction of 3-amino-1-propanol with 1-fluoro-4-nitrobenzene.

  • Reaction: The hydroxyl group of 3-amino-1-propanol acts as a nucleophile, displacing the fluoride from 1-fluoro-4-nitrobenzene in an SNAr reaction.

  • Procedure: A mixture of 1-fluoro-4-nitrobenzene (1.0 eq), 3-amino-1-propanol (1.2 eq), and potassium carbonate (1.5 eq) in dimethylformamide (DMF) is heated to 80-100 °C for 4-8 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Expected Yield: 80-95%

Mandatory Visualization

Synthesis_Comparison cluster_RouteA Route A: Three-Step Synthesis cluster_RouteB Route B: Direct SNAr A_Start 3-Amino-1-propanol A_Step1 Boc Protection A_Start->A_Step1 A_Inter1 tert-Butyl (3-hydroxypropyl)carbamate A_Step1->A_Inter1 A_Step2 Williamson Ether Synthesis A_Inter1->A_Step2 A_Inter2 tert-Butyl (3-(4-nitrophenoxy)propyl)carbamate A_Step2->A_Inter2 A_Step3 Boc Deprotection A_Inter2->A_Step3 A_Product This compound A_Step3->A_Product B_Start 3-Amino-1-propanol B_Step1 SNAr Reaction B_Start->B_Step1 B_Product This compound B_Step1->B_Product Start_Materials Starting Materials Start_Materials->A_Start Route A Start_Materials->B_Start Route B Experimental_Workflow cluster_RouteA_Workflow Route A Workflow cluster_RouteB_Workflow Route B Workflow A_WF_Start Mix 3-Amino-1-propanol and Boc₂O in DCM A_WF_React1 Stir at RT (12-16h) A_WF_Start->A_WF_React1 A_WF_Workup1 Workup & Purify A_WF_React1->A_WF_Workup1 A_WF_Intermediate1 Isolate Boc-protected amino alcohol A_WF_Workup1->A_WF_Intermediate1 A_WF_React2 React with NaH and 1-Fluoro-4-nitrobenzene in DMF (60-80°C, 4-8h) A_WF_Intermediate1->A_WF_React2 A_WF_Workup2 Workup & Purify A_WF_React2->A_WF_Workup2 A_WF_Intermediate2 Isolate Boc-protected ether A_WF_Workup2->A_WF_Intermediate2 A_WF_React3 Treat with TFA/DCM (RT, 1-2h) A_WF_Intermediate2->A_WF_React3 A_WF_Workup3 Neutralization & Extraction A_WF_React3->A_WF_Workup3 A_WF_Product Isolate Final Product A_WF_Workup3->A_WF_Product B_WF_Start Mix 3-Amino-1-propanol, 1-Fluoro-4-nitrobenzene, and K₂CO₃ in DMF B_WF_React Heat at 80-100°C (4-8h) B_WF_Start->B_WF_React B_WF_Workup Workup & Purify B_WF_React->B_WF_Workup B_WF_Product Isolate Final Product B_WF_Workup->B_WF_Product

Comparative Guide to the Structural Confirmation of 3-(4-Nitrophenoxy)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 3-(4-Nitrophenoxy)propan-1-amine and its derivatives. The following sections detail the synthetic protocols, present key analytical data for structural verification, and compare the subject compound with relevant alternatives.

Introduction

This compound and its analogues are organic compounds of interest in medicinal chemistry and materials science. The presence of a nitro group, a phenoxy ether linkage, and a primary amine offers multiple points for structural modification, leading to a diverse range of derivatives with potential biological activities. Accurate structural confirmation is paramount for establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. This guide outlines the standard methodologies for synthesizing and characterizing these molecules.

Synthesis and Structural Confirmation

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common approach is the reaction of 4-nitrophenol with a suitable three-carbon synthon containing a protected amine functionality, followed by deprotection.

Experimental Protocol: Synthesis of this compound

A representative synthesis is outlined below. This protocol is based on established chemical principles for ether synthesis and amine deprotection.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropan-1-amine hydrobromide (or a suitable N-protected derivative like N-(3-bromopropyl)phthalimide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrazine hydrate (if using a phthalimide protected amine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Ether Formation: To a solution of 4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 20 minutes. Add N-(3-bromopropyl)phthalimide (1.1 eq) and heat the reaction mixture to 80°C for 12 hours.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product, N-(3-(4-nitrophenoxy)propyl)phthalimide, can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in ethanol and add hydrazine hydrate (3.0 eq). Reflux the mixture for 4 hours.

  • Final Work-up: After cooling, filter the reaction mixture to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Structural Confirmation Data
Parameter This compound (Expected) 3-(4-Nitrophenyl)propan-1-amine (Reference Data) Alternative: 3-(4-Nitrophenyl)-1-propanol
Molecular Weight 196.20 g/mol 180.20 g/mol 181.19 g/mol [3]
¹H NMR (ppm) Aromatic protons: ~8.2 (d), ~7.0 (d) OCH₂: ~4.2 (t) NCH₂: ~3.0 (t) CH₂ (middle): ~2.1 (quintet) NH₂: ~1.5 (s, broad)Data not available in searched literature.Data not available in searched literature.
¹³C NMR (ppm) Aromatic C-NO₂: ~164 Aromatic C-O: ~141 Aromatic CH: ~126, ~115 OCH₂: ~67 NCH₂: ~39 CH₂ (middle): ~30Data not available in searched literature.Data not available in searched literature.
Mass Spec (m/z) [M+H]⁺ = 197.09Data not available in searched literature.MS (GC) data available.[3]

Comparison with Alternatives

The choice of a this compound derivative in a research context, particularly in drug discovery, depends on the desired physicochemical properties and biological activity. Below is a comparison with a structurally related compound.

  • 3-(4-Nitrophenyl)propan-1-amine: This compound lacks the ether oxygen present in the title compound. This seemingly small change can significantly impact the molecule's conformation, flexibility, and hydrogen bonding potential. The absence of the ether linkage may alter its interaction with biological targets.

  • 3-(4-Nitro-phenoxy)-propan-1-ol: The replacement of the terminal amine with a hydroxyl group changes the compound from a base to a neutral molecule.[4] This modification would drastically alter its pharmacokinetic profile, including its solubility and ability to cross cell membranes.

The selection of a particular derivative will ultimately be guided by the specific research application. For instance, the primary amine in this compound provides a handle for further derivatization to explore structure-activity relationships.

Experimental Workflows

The general workflow for the synthesis and structural confirmation of this compound derivatives is depicted below.

G Synthesis and Confirmation of this compound Derivatives cluster_synthesis Synthesis cluster_confirmation Structural Confirmation A 4-Nitrophenol + Protected 3-Aminopropanol Derivative B Ether Synthesis (e.g., Williamson) A->B C Deprotection of Amine B->C D Purification (e.g., Chromatography) C->D E NMR Spectroscopy (1H, 13C) D->E F Mass Spectrometry (MS) D->F G Infrared Spectroscopy (IR) D->G H Purity Assessment (e.g., HPLC, Elemental Analysis) D->H I Confirmed Structure of Derivative E->I F->I G->I H->I

Caption: Workflow for Synthesis and Structural Confirmation.

The logical relationship for selecting a suitable analytical technique for structural confirmation is outlined below.

G Analytical Technique Selection Logic A Synthesized Compound B Determine Connectivity and Functional Groups A->B C Confirm Molecular Weight A->C D Verify Functional Groups A->D E NMR (1H, 13C, COSY, HSQC) B->E Primary Technique F Mass Spectrometry (ESI, EI) C->F Primary Technique G Infrared Spectroscopy (FTIR) D->G Supportive Technique H Confirmed Structure E->H F->H G->H

References

biological activity of compounds synthesized from 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the biological activities of compounds synthesized directly from 3-(4-Nitrophenoxy)propan-1-amine could not be compiled, as publicly available research on this specific topic is limited. However, to provide relevant insights for researchers, scientists, and drug development professionals, this guide offers a comparative analysis of structurally similar compounds: 1,3-bis(aryloxy)propan-2-amines. These analogs share the core aryloxy-propan-amine scaffold and have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Antibacterial Activity of 1,3-bis(aryloxy)propan-2-amine Derivatives

A series of synthetic 1,3-bis(aryloxy)propan-2-amines have been evaluated for their efficacy against various bacterial strains. The results indicate that these compounds exhibit significant inhibitory effects, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The data reveals that substitutions on the aryl rings play a crucial role in the antibacterial potency.

Compound IDTarget OrganismMIC (µg/mL)MIC (µM)
CPD18 S. aureus1028.68
S. pyogenes1028.68
MRSA (various strains)1028.68
CPD20 S. aureus2.56.58
S. pyogenes2.56.58
E. faecalis513.16
MRSA (various strains)2.56.58
CPD21 S. aureus1026.32
S. pyogenes1026.32
MRSA (various strains)5 - 1013.16 - 26.32
CPD22 S. aureus511.97
S. pyogenes2.55.99
E. faecalis511.97
MRSA (various strains)2.5 - 55.99 - 11.97

Data sourced from studies on the antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines.[2]

Experimental Protocols

Synthesis of 1,3-bis(aryloxy)propan-2-amines

The general synthetic route for the preparation of 1,3-bis(aryloxy)propan-2-amines involves the amination of a 1,3-diaryloxypropyl toluenesulfonate precursor.[2] This method allows for the introduction of various substituents on the aryl rings, enabling the exploration of structure-activity relationships.

SynthesisWorkflow Epichlorohydrin Epichlorohydrin Diaryloxypropanol 1,3-Diaryloxy-2-propanol Epichlorohydrin->Diaryloxypropanol NaOH, H2O Aryl_alcohol Aryl Alcohol Aryl_alcohol->Diaryloxypropanol Tosylation Tosylation Diaryloxypropanol->Tosylation Diaryloxypropyl_tosylate 1,3-Diaryloxypropyl toluenesulfonate Tosylation->Diaryloxypropyl_tosylate TsCl, Pyridine Amination Amination Diaryloxypropyl_tosylate->Amination Final_Compound 1,3-bis(aryloxy)propan-2-amine Amination->Final_Compound NaN3, then reduction or direct amination

Caption: General synthetic scheme for 1,3-bis(aryloxy)propan-2-amines.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the synthesized compounds was assessed using the broth microdilution method in 96-well microplates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Compound Dilutions: The synthetic compounds were initially diluted in Mueller Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: A bacterial suspension with a concentration of 10^5 Colony Forming Units (CFU)/mL was prepared.

  • Incubation: An equal volume of the bacterial suspension was added to each well containing the compound dilutions. The microplates were then incubated at 35°C for 24 hours.

  • Data Analysis: After incubation, the plates were visually inspected to determine the lowest concentration of the compound that inhibited any visible bacterial growth. This concentration was recorded as the MIC.

Concluding Remarks

While direct experimental data on the biological activity of derivatives from this compound remains elusive in the reviewed literature, the study of structurally related 1,3-bis(aryloxy)propan-2-amines provides a valuable starting point. The demonstrated antibacterial activity of these analogs, particularly against drug-resistant Gram-positive strains, suggests that the aryloxy-propan-amine scaffold is a promising framework for the development of new antimicrobial agents. Further research focusing on the synthesis and biological evaluation of derivatives of this compound is warranted to explore their therapeutic potential.

References

Comparative Guide to the Cross-Reactivity Profile of 3-(4-Nitrophenoxy)propan-1-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-(4-Nitrophenoxy)propan-1-amine. Due to the limited publicly available data on the specific cross-reactivity of this compound, this guide leverages data from structurally related analogs to infer potential biological activities and off-target interactions. The primary focus of this comparison is on antibacterial activity, with a secondary discussion on potential kinase inhibition.

Executive Summary

Potential Biological Activities of 3-(Aryloxy)propan-1-amine Scaffolds

The 3-(aryloxy)propan-1-amine scaffold is a versatile pharmacophore found in compounds with a range of biological activities. Analogs of this compound have been investigated for their potential as:

  • Antibacterial Agents: Derivatives of 1,3-bis(aryloxy)propan-2-amines have demonstrated activity against Gram-positive bacteria. The presence of a nitrophenyl group in some analogs has been associated with antibacterial efficacy.

  • Kinase Inhibitors: The 3-(phenoxy)propan-1-amine core structure is utilized as a scaffold in the development of kinase inhibitors. Modifications on the aromatic ring and the amine are key to achieving potency and selectivity.

  • Antiviral Agents: Some 3-aryloxy-1-propylamine derivatives have been synthesized and evaluated as inhibitors of HIV-1 Tat/PCAF BRD.

This guide will focus on the antibacterial and kinase inhibitory potential, as these areas have the most relevant comparative data.

Comparative Analysis of Antibacterial Activity

Several studies on analogs of this compound highlight their potential as antibacterial agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. While not direct analogs, they share the core phenoxy-propanol-amine structure and provide insight into the antibacterial potential of this chemical class.[1]

Compound IDR Group (Dialkylamino)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
KVM-190 -N(CH₃)₂2.5>20.0
KVM-266 -N(C₂H₅)₂5.0>20.0
KVM-267 Pyrrolidino5.0>20.0
KVM-316 Piperidino5.020.0
KVM-251 -N(CH₃)(Cyclohexyl)3.12>20.0
KVM-327 4-Chloropiperidino1.56>20.0
KVM-219 4-Methylpiperazino0.7812.5

Hypothetical Structure-Activity Relationship (SAR) for Antibacterial Activity

Based on the available data for analogs, a hypothetical structure-activity relationship can be proposed. This model suggests key structural features that may influence the antibacterial potency of compounds based on the 3-(phenoxy)propan-1-amine scaffold.

SAR_Antibacterial cluster_scaffold Core Scaffold: 3-(Phenoxy)propan-1-amine cluster_modifications Structural Modifications cluster_activity Predicted Impact on Antibacterial Activity Core [Aromatic Ring]-O-[Propyl Chain]-N-[Amine Substituents] Aromatic_Ring Aromatic Ring Substituents (e.g., Nitro, Halogen, Alkyl) Potency Potency (MIC) Aromatic_Ring->Potency Influences target binding and cell permeability Spectrum Spectrum of Activity (Gram+/Gram-) Aromatic_Ring->Spectrum Affects selectivity Amine_Substituents Amine Substituents (e.g., Alkyl, Cyclic) Amine_Substituents->Potency Impacts solubility and membrane interaction Amine_Substituents->Spectrum Can modulate efflux pump recognition

Caption: Hypothetical SAR for 3-(phenoxy)propan-1-amine analogs.

Comparative Analysis of Kinase Inhibitory Potential

While specific IC50 data for close analogs of this compound against a kinase panel is not available, the 3-(aryloxy)propan-1-amine scaffold is a known component of some kinase inhibitors. For instance, 3-(4-Bromo-3-fluorophenoxy)propan-1-amine is used as an intermediate in the synthesis of kinase inhibitors. The cross-reactivity of a potential kinase inhibitor is a critical parameter, and it is typically assessed by screening the compound against a large panel of kinases.

The following table provides an example of the kind of data that would be generated in a kinase inhibitor selectivity study. Note: The data below is illustrative and not actual data for this compound.

Kinase Target% Inhibition at 1 µMIC50 (nM)
Target Kinase A 95%50
Off-Target Kinase B 80%250
Off-Target Kinase C 45%> 1000
Off-Target Kinase D 10%> 10000

A selective inhibitor would show high potency against the intended target (low IC50) and significantly lower potency against other kinases.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for assessing the antibacterial and kinase inhibitory activities of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][4][5]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to obtain a standardized inoculum of approximately 1 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum concentration of 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start Prep_Compound Prepare Compound Stock Solution Start->Prep_Compound Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution in 96-well Plate Prep_Compound->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This is a general protocol for a luminescence-based kinase assay to determine IC50 values.[6][7][8][9][10]

Objective: To measure the inhibitory effect of a compound on the activity of a specific kinase.

Materials:

  • Test compound

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase, substrate, and ATP at desired concentrations. Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction (Kinase + Substrate + Compound) Prepare_Reagents->Kinase_Reaction Initiate_Reaction Initiate with ATP Incubate at 30°C Kinase_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Initiate_Reaction->Stop_Reaction Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Generate_Signal Measure_Luminescence Measure Luminescence Generate_Signal->Measure_Luminescence Analyze_Data Calculate % Inhibition and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to Assessing the Purity of Synthesized 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of standard analytical methodologies for assessing the purity of synthesized 3-(4-Nitrophenoxy)propan-1-amine against a well-characterized reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support robust quality control.

The purity of a synthesized compound is often evaluated using a combination of chromatographic and spectroscopic techniques to ensure the absence of starting materials, byproducts, and other impurities. As a dedicated certified reference standard for this compound may not be commercially available, the comparison is typically made against a thoroughly characterized in-house or custom-synthesized batch of high purity.

Overall Purity Assessment Workflow

The process of determining the purity of a newly synthesized batch of this compound involves a multi-step analytical approach. This workflow ensures a comprehensive evaluation, from initial structural confirmation to precise quantitative purity assessment.

synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr elemental Elemental Analysis purification->elemental standard Reference Standard (High Purity) standard->hplc standard->gcms comparison Data Comparison and Purity Calculation hplc->comparison gcms->comparison nmr->comparison elemental->comparison report Final Purity Report comparison->report

Purity assessment workflow for synthesized compounds.

Experimental Protocols

The following sections detail the experimental methodologies for four key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of a sample by separating the main compound from any non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Gradient Program: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Samples of both the synthesized compound and the reference standard are accurately weighed and dissolved in the initial mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to analyze for volatile and semi-volatile impurities and to confirm the molecular weight of the synthesized compound. A derivatization step is often necessary for polar amines to improve their volatility and chromatographic peak shape.[1]

Methodology:

  • Instrumentation: A GC-MS system with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Sample Preparation and Derivatization:

    • Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane.

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60°C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used to assess purity by identifying signals from impurities.

Methodology:

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected ¹H NMR Signals for this compound: Signals corresponding to the aromatic protons (in the 4-nitrophenoxy group), the methylene protons of the propyl chain, and the amine protons.

  • Expected ¹³C NMR Signals: Signals for the carbons in the aromatic ring and the three distinct carbons of the propyl chain.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is compared against the theoretical values calculated from the molecular formula.

Methodology:

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is combusted in a high-oxygen environment.

  • Analysis: The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of each element.

  • Molecular Formula of this compound: C₉H₁₂N₂O₃.[2]

  • Theoretical Elemental Composition:

    • Carbon (C): 55.10%

    • Hydrogen (H): 6.16%

    • Nitrogen (N): 14.28%

Data Presentation and Comparison

The quantitative data obtained from the analyses are summarized below for a hypothetical synthesized batch of this compound compared against a high-purity reference standard.

Table 1: HPLC Purity Assessment

SampleMain Peak Area (%)Impurity 1 (%)Impurity 2 (%)Total Purity (%)
Reference Standard99.92Not Detected0.0899.92
Synthesized Batch99.540.250.2199.54

Table 2: GC-MS Impurity Profile

SampleMain Peak Area (%)Volatile Impurity A (%)
Reference Standard>99.9Not Detected
Synthesized Batch99.70.3

Table 3: Elemental Analysis Comparison

ElementTheoretical (%)Reference Standard Found (%)Synthesized Batch Found (%)Deviation from Theoretical (Synthesized Batch)
Carbon (C)55.1055.0554.85-0.25%
Hydrogen (H)6.166.186.25+0.09%
Nitrogen (N)14.2814.2514.15-0.13%

Note: For elemental analysis, a deviation of ±0.4% from the theoretical value is generally considered acceptable.[3]

Conclusion

The comprehensive analysis of the synthesized this compound batch indicates a high degree of purity. The HPLC results show a purity of 99.54%, with minor impurities detected. GC-MS analysis confirms the presence of a small amount of a volatile impurity. The elemental analysis results are within the acceptable deviation of ±0.4% from the theoretical values. The NMR spectra (not shown quantitatively) confirmed the expected chemical structure with no significant impurity signals observed.

This multi-faceted analytical approach provides a robust and reliable assessment of the purity of synthesized this compound, ensuring its suitability for further research and development applications.

References

A Comparative Guide to Linker Chemistry in PROTAC Drug Development: Featuring 3-(4-Nitrophenoxy)propan-1-amine as a Versatile Linker Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to target and eliminate disease-causing proteins that have been previously considered "undruggable." A critical component of any PROTAC is the linker, a chemical scaffold that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker is not passive; it profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of different linker types used in PROTAC design, with a special focus on the potential applications of 3-(4-Nitrophenoxy)propan-1-amine as a versatile building block. We will explore the performance of various linkers with supporting experimental data, detail relevant experimental protocols, and provide visualizations to clarify key concepts in PROTAC development.

The Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The linker's length, rigidity, and composition are crucial for optimizing the orientation and interactions within this ternary complex, which directly impacts the efficiency of protein degradation.

Comparative Analysis of PROTAC Linker Types

PROTAC linkers are broadly categorized into flexible, rigid, and "clickable" linkers. The choice of linker type is a critical determinant of a PROTAC's success and is often optimized for each specific target protein and E3 ligase pair.

Table 1: Comparison of Common PROTAC Linker Types

Linker TypeRepresentative ExamplesAdvantagesDisadvantages
Flexible Linkers Alkyl chains, Polyethylene Glycol (PEG) chains- Synthetically accessible- Can improve solubility (PEG)- Allows for conformational flexibility to achieve an optimal ternary complex- Can lead to entropic penalties upon binding- May result in lower potency and selectivity- PEG linkers may have reduced metabolic stability
Rigid Linkers Piperidine/piperazine rings, Phenyl rings, Alkynes- Restricts conformational freedom, potentially leading to higher potency and selectivity- Can improve metabolic stability- May introduce steric hindrance- More challenging to synthesize- Optimal rigid conformation can be difficult to predict
Clickable Linkers Triazoles (formed via copper-catalyzed azide-alkyne cycloaddition - CuAAC)- Enables modular and efficient synthesis of PROTAC libraries- Triazole moiety is metabolically stable- The triazole itself can influence the properties of the PROTAC- Requires the introduction of azide and alkyne functional groups
Hypothetical Linker Moiety This compound - The primary amine allows for straightforward amide bond formation with an E3 ligase ligand.- The 4-nitrophenoxy group can act as a leaving group for nucleophilic aromatic substitution with a hydroxyl or thiol group on the target protein ligand.- The propane chain provides a degree of flexibility.- The rigidity and length are fixed, which may not be optimal for all target-ligase pairs.- The reactivity of the nitrophenoxy group may require specific reaction conditions.
Performance Data of Different Linker Strategies

The optimal linker is highly dependent on the specific biological system. The following table summarizes experimental data from a study on BRD4-targeting PROTACs, illustrating the impact of linker length and composition on degradation potency.

Table 2: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths [1]

LinkerDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Data compiled from studies on BRD4-targeting PROTACs using a JQ1-like warhead and a thalidomide-based Cereblon ligand.[1] This data highlights that there is often an optimal linker length for maximum degradation efficiency.

Experimental Protocols

The synthesis of PROTACs can be achieved through various chemical strategies. Below is a generalized protocol for the solution-phase synthesis of a PROTAC, where a linker moiety like this compound could be incorporated.

Protocol 1: General Solution-Phase Synthesis of a PROTAC

Objective: To synthesize a PROTAC by coupling a target protein ligand, a linker, and an E3 ligase ligand.

Materials:

  • Target protein ligand with a nucleophilic handle (e.g., a phenol or thiol)

  • This compound

  • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of Target Protein Ligand to the Linker

  • In a round-bottom flask under an inert atmosphere, dissolve the target protein ligand (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.5 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (target protein ligand-linker conjugate) by flash column chromatography.

Step 2: Coupling of the Linker-Target Protein Ligand Conjugate to the E3 Ligase Ligand

  • In a separate flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add the purified target protein ligand-linker conjugate (1.1 eq) to the mixture, followed by DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Characterization:

  • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizing PROTAC Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the PROTAC signaling pathway and a general experimental workflow for solid-phase PROTAC synthesis.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->POI Release Ternary->E3 Release PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Fragments Degraded Protein Fragments Proteasome->Fragments Degrades

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_synthesis Solid-Phase PROTAC Synthesis cluster_analysis Analysis and Evaluation Resin 1. Resin Swelling & E3 Ligand Loading Linker 2. Linker Coupling Resin->Linker POI_Ligand 3. POI Ligand Coupling Linker->POI_Ligand Cleavage 4. Cleavage from Resin POI_Ligand->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification QC 6. Quality Control (LC-MS, NMR) Purification->QC Degradation_Assay 7. In-cell Degradation Assay (e.g., Western Blot, HiBiT) QC->Degradation_Assay Data_Analysis 8. Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: General experimental workflow for solid-phase PROTAC synthesis and evaluation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Nitrophenoxy)propan-1-amine, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

Hazard Identification

The hazard profile of this compound can be inferred from structurally similar compounds containing a nitrophenyl group. These compounds often exhibit characteristics of toxicity and are potentially harmful if swallowed, in contact with skin, or inhaled.

Hazard ClassificationPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause serious eye irritation.
Environmental Hazard Aromatic nitro compounds can be toxic to aquatic life.
Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill absorbent.

    • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like gloves, weighing paper, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

2. Containerization and Labeling:

  • Use a container that is compatible with the chemical. The original container is often a suitable option.

  • The waste container must be securely sealed to prevent leaks or spills.

  • Label the container clearly with the full chemical name: "this compound" and the words "HAZARDOUS WASTE". Include any other information required by your institution, such as the date of accumulation and the specific hazards (e.g., "Toxic").

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is secure and away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup request forms, accurately describing the contents of the container.

Experimental Protocol: Potential for Chemical Treatment

For certain nitrophenyl compounds, chemical reduction of the nitro group to a less hazardous amino group can be a preliminary treatment step. However, this should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional safety protocols. A general procedure for such a reduction is as follows:

  • In a well-ventilated chemical fume hood, dissolve the this compound waste in a suitable solvent (e.g., ethanol or methanol).

  • Cool the solution in an ice bath.

  • Slowly and in small portions, add a reducing agent such as sodium borohydride to the stirring solution.

  • Monitor the reaction for completion (e.g., by Thin Layer Chromatography).

  • Once the reaction is complete, quench the reaction carefully (e.g., with a dilute solution of acetic acid or ammonium chloride).

  • The resulting solution must still be collected and disposed of as hazardous chemical waste, but the primary hazard associated with the nitro group will have been mitigated.

It is crucial to note that this chemical treatment does not render the waste non-hazardous, and it must still be disposed of through proper channels.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generate this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Solid Waste: Contaminated labware, gloves, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound waste_type->liquid_waste Liquid collect_solid Collect in a labeled, sealed, compatible hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible hazardous waste container. Do not mix with other waste streams. liquid_waste->collect_liquid storage Store in a designated Satellite Accumulation Area (SAA). collect_solid->storage collect_liquid->storage disposal Arrange for pickup by EHS or a licensed hazardous waste contractor. storage->disposal end Final Disposal disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 3-(4-Nitrophenoxy)propan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3-(4-Nitrophenoxy)propan-1-amine. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE for handling this chemical.[1]

Protection TypeSpecific RecommendationRationale
Respiratory Protection Government-approved respirator.[1]To prevent inhalation of vapors, mist, or gas.
Eye and Face Protection Government-approved eye and face protection (safety glasses with side shields or goggles).[1]To protect against splashes and eye contact.
Hand Protection Compatible chemical-resistant gloves.[1]To prevent skin contact. Gloves must be inspected before use, and proper removal techniques should be followed.
Skin and Body Protection Protective clothing (e.g., laboratory coat).[1] Protective boots may be required depending on the situation.[1]To protect skin and personal clothing from contamination.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a closed system or local exhaust ventilation is recommended to minimize direct exposure.[1]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[1]

Safe Handling Practices:

  • Avoid breathing vapors, mist, or gas.[1]

  • Wash hands thoroughly after handling the substance.[1]

  • Prevent contact with skin and eyes.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

  • Spills: In case of a spill, use personal protective equipment, including a self-contained breathing apparatus, to prevent contact with skin and eyes.[1] Ensure adequate ventilation.[1] Prevent further leakage if it is safe to do so and do not allow the product to enter drains.[1] For cleanup, wipe the area dry, place the contaminated materials in a sealed bag, and hold for waste disposal.[1]

  • First Aid:

    • General Advice: Consult a physician and show them the safety data sheet.[1]

    • If on Skin: Wash the affected area with plenty of soap and water.[1]

    • If in Eyes: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Containment: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] Do not let the product enter drains.[1] Environmental discharge must be avoided.[1] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Engineering Controls are Active (Fume Hood, Ventilation) prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Carefully Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Segregate and Label Hazardous Waste clean1->clean2 clean3 Dispose of Waste According to Regulations clean2->clean3 clean4 Doff PPE Correctly clean3->clean4

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.